1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
Description
The exact mass of the compound (1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPRHYHRAUVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-36-2, 58520-03-9 | |
| Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Asymmetric Catalysis: An In-depth Technical Guide to (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine, a C2-symmetric chiral vicinal diamine, stands as a pivotal ligand in the field of asymmetric synthesis. Its unique structural and electronic properties have established it as a highly effective component in a variety of catalytic systems, enabling the stereoselective synthesis of complex molecules with remarkable precision. This guide offers a comprehensive exploration of its synthesis, characterization, and applications, with a particular focus on its role in asymmetric transfer hydrogenation and its potential in pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine is presented in the table below.
| Property | Value |
| CAS Number | 58520-04-0 |
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| Appearance | White to yellow powder or crystals |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Synthesis of a Privileged Ligand
The enantioselective synthesis of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine is a critical process that ensures the high enantiomeric purity required for its applications in asymmetric catalysis. While several methods exist for the synthesis of chiral 1,2-diamines, a common and effective approach involves the asymmetric reductive amination of a diketone precursor.
Generalized Synthetic Workflow
Precision-Tuned Electron-Rich Chiral 1,2-Diamine Ligands: A Technical Guide
Introduction: The "Electron-Rich" Advantage
In the landscape of asymmetric catalysis, chiral 1,2-diamines are ubiquitous. While the sulfonylated derivatives (e.g., Ts-DPEN) dominate ruthenium-catalyzed transfer hydrogenation via a metal-ligand bifunctional mechanism (involving the NH proton), electron-rich N-alkylated 1,2-diamines occupy a distinct and critical niche.
"Electron-rich" in this context refers to ligands where the nitrogen atoms are alkylated (typically methylated) or the backbone possesses strong electron-donating groups. These modifications fundamentally alter the ligand's behavior:
-
Enhanced
-Donation: N-alkylation increases the Lewis basicity of the amine, stabilizing high-oxidation-state metals (e.g., Cu(II), Os(VIII), Ir(III)) and strengthening the metal-nitrogen bond. -
Elimination of H-Bonding: Converting a primary amine (-NH
) to a tertiary amine (-NMe ) removes the H-bond donor capability, shutting down the Noyori-type outer-sphere mechanism and forcing an inner-sphere or Lewis-acid activation pathway. -
Steric Tuning: The N-methyl groups create a tighter chiral pocket, often enhancing enantioselectivity in reactions like the Henry (nitroaldol) reaction or oxidative couplings.
This guide focuses on the design, synthesis, and application of these specialized ligands, with a spotlight on (1R,2R)-N,N'-dimethyl-1,2-diphenylethylenediamine and its analogues.
Structural Logic & Electronic Tuning
The efficacy of a chiral diamine ligand is dictated by the interplay between its backbone rigidity and the electronic density of its nitrogen centers.
Comparative Analysis of Ligand Classes
| Feature | Standard Ligand (e.g., (1R,2R)-DPEN) | Electron-Rich Variant (e.g., N,N'-Dimethyl-DPEN) |
| N-Substituents | -NH | -NHMe or -NMe |
| Electronic Nature | Moderate | Strong |
| Primary Mechanism | Bifunctional (Metal-NH cooperative) | Lewis Acid Activation / Metal-Templated |
| Key Metals | Ru, Rh (Transfer Hydrogenation) | Cu, Ni, Os (Oxidations, C-C Bond Formation) |
| Basicity (pK | ~10 (Conjugate acid) | ~10.7 (Increased electron density) |
Mechanism of Action
In copper-catalyzed reactions (e.g., the Henry reaction), the electron-rich diamine coordinates to Cu(II) to form a rigid, cationic Lewis acid complex. The high electron density on the nitrogen atoms prevents ligand dissociation, while the N-alkyl groups impose steric constraints that direct the approach of the nucleophile (nitronate) to the electrophile (aldehyde).
Protocol: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylenediamine
Methodology: The Eschweiler-Clarke Methylation.[1][2][3] Rationale: This protocol is selected for its scalability and "self-validating" nature. Unlike direct alkylation with methyl iodide (which risks over-alkylation to quaternary ammonium salts), this reductive amination stops selectively at the tertiary amine stage.[2] Crucially, chiral amines do not racemize under these conditions because the iminium intermediate does not involve the chiral carbon center.
Experimental Workflow
Reagents:
-
(1R,2R)-1,2-Diphenylethylenediamine (10.0 mmol, 2.12 g)
-
Formaldehyde (37% aq. solution, 50 mmol, 5.0 equiv)
-
Formic Acid (98%, 100 mmol, 10.0 equiv)
Step-by-Step Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add the diamine and cool to 0 °C. Slowly add formic acid (caution: exotherm). Then add formaldehyde solution.[1][2][3]
-
Reaction: Heat the mixture to reflux (approx. 100 °C).
-
Self-Validation Check: Vigorous evolution of CO
gas indicates the reduction of the intermediate iminium species is proceeding.
-
-
Duration: Maintain reflux for 12–16 hours until gas evolution ceases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess formaldehyde/formic acid.
-
Dissolve the residue in water (20 mL) and basify with 20% NaOH solution to pH > 12. (The product will oil out).
-
-
Extraction: Extract with CH
Cl (3 x 20 mL). Dry combined organics over Na SO . -
Purification: Remove solvent. The crude product can be recrystallized from ethanol/hexane or distilled (if large scale) to yield the pure N,N'-dimethyl diamine.
Synthesis Visualization
Caption: Workflow for the Eschweiler-Clarke methylation of chiral diamines. The evolution of CO2 serves as a visual indicator of reaction progress.
Catalytic Application: The Asymmetric Henry Reaction[4][5]
The Henry (Nitroaldol) Reaction is the premier application for electron-rich copper-diamine complexes. It provides direct access to chiral
The Catalytic System[4][5][6][7][8]
-
Metal Source: Cu(OAc)
[4]·H O or Cu(OTf) . -
Ligand: (1R,2R)-N,N'-Dimethyl-DPEN (or cyclohexane variants).
-
Solvent: Ethanol or THF (Protic solvents often accelerate the reaction via H-bond activation of the nitro group).
Mechanistic Cycle
Unlike the Ru-catalyzed transfer hydrogenation, this cycle relies on Lewis Acid Activation .
-
Complexation: The diamine binds tightly to Cu(II), creating a
-symmetric chiral environment. -
Deprotonation: A mild base (often the nitronate precursor or added base) generates the reactive nitronate species.
-
Coordination: The aldehyde carbonyl oxygen coordinates to the apical position of the Copper center.
-
C-C Bond Formation: The nitronate attacks the activated aldehyde. The N-methyl groups on the ligand sterically block one face of the aldehyde, enforcing enantioselectivity.
Catalytic Cycle Diagram[8]
Caption: Simplified catalytic cycle for the Cu(II)-diamine catalyzed asymmetric Henry reaction. The ligand's steric bulk directs the facial selectivity.
Industrial Relevance & Scalability
For drug development professionals, the utility of electron-rich diamines extends beyond academic novelty:
-
Metal Removal: Copper-based systems are generally preferred in late-stage pharmaceutical synthesis over Ruthenium or Rhodium due to lower toxicity limits (PDE) and easier removal via extraction or scavenging.
-
Cost Efficiency: The ligands are derived from inexpensive chiral pools (tartaric acid resolution of DPEN or commercially available DACH).
-
Reaction Scope: Beyond the Henry reaction, these ligands are effective in:
-
Oxidative Biaryl Coupling: Using Cu-amine complexes.
-
Asymmetric Dihydroxylation: As auxiliaries in Osmium chemistry.
-
Organocatalysis: As precursors to chiral thioureas.
-
Performance Metrics (Typical)
| Reaction | Substrate | Catalyst Loading | Yield | ee% |
| Henry Reaction | Benzaldehyde + Nitromethane | 5 mol% Cu-Ligand | 90-95% | 90-96% |
| Aza-Henry | N-Boc Imines | 5-10 mol% Cu-Ligand | 85-92% | 92-99% |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003).[4] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[4] Journal of the American Chemical Society, 125(42), 12692–12693. Link
-
Eschweiler, W. (1905).[2][3] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[2][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[3] Link
-
Jin, W., Li, X., & Wan, B. (2011).[4] A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand.[4] The Journal of Organic Chemistry, 76(2), 484–491. Link
-
Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673–1674. Link
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An In-depth Technical Guide to the Core Differences Between DPEN and bis(4-methoxyphenyl)ethylenediamine
This guide provides a comprehensive analysis of two critical vicinal diamines, 1,2-Diphenylethane-1,2-diamine (DPEN) and 1,2-bis(4-methoxyphenyl)ethylenediamine. While sharing a common structural backbone, their subtle electronic and steric differences lead to divergent applications in asymmetric catalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced properties and applications of these important molecular scaffolds.
Introduction: The Significance of C₂-Symmetric Diamines
Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands for metal catalysts and as organocatalysts in their own right.[1] Their ability to form stable five-membered chelate rings with metal centers creates a well-defined, rigid chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.[2][3] Among the most prominent C₂-symmetric diamines are 1,2-Diphenylethane-1,2-diamine (DPEN) and its substituted analogue, 1,2-bis(4-methoxyphenyl)ethylenediamine. Understanding the fundamental distinctions between these two molecules is crucial for rational catalyst design and the development of novel therapeutic agents.
Core Structural and Physicochemical Distinctions
The primary difference between DPEN and bis(4-methoxyphenyl)ethylenediamine lies in the substitution on the two phenyl rings attached to the ethylenediamine backbone.
-
1,2-Diphenylethane-1,2-diamine (DPEN): Features two unsubstituted phenyl groups. Its structure is relatively non-polar and its electronic properties are governed by the standard aromatic system of the benzene rings.
-
1,2-bis(4-methoxyphenyl)ethylenediamine: Features a methoxy group (-OCH₃) at the para position of each phenyl ring. The methoxy group is a strong electron-donating group through resonance, which significantly alters the electronic properties of the aromatic system. This increased electron density can influence the basicity of the amine nitrogens and the coordination properties of the molecule when used as a ligand.
Both molecules exist as three distinct stereoisomers: the chiral (1R,2R) and (1S,2S) enantiomers, and the achiral meso diastereomer.[4][5] For applications in asymmetric synthesis, the enantiomerically pure forms are of paramount importance.
Comparative Physicochemical Properties
| Property | 1,2-Diphenylethane-1,2-diamine (DPEN) | 1,2-bis(4-methoxyphenyl)ethylenediamine |
| Molecular Formula | C₁₄H₁₆N₂[4] | C₁₆H₂₀N₂O₂[6] |
| Molecular Weight | 212.29 g/mol [4] | 272.34 g/mol [7] |
| Core Structure | Ethylenediamine with two phenyl substituents | Ethylenediamine with two 4-methoxyphenyl substituents |
| Key Functional Group | Phenyl | 4-Methoxyphenyl |
| Electronic Effect | Neutral aromatic system | Electron-donating methoxy groups |
| Appearance | White to pale yellow solid/crystals[4][8] | Crystalline solid[9] |
| CAS Number (R,R)-enantiomer | 35132-20-8[10] | 1616612-78-2 (Dihydrochloride salt)[11] |
| CAS Number (S,S)-enantiomer | 29841-69-8[12] | Not readily available |
| CAS Number (meso form) | 58520-45-9 (for MOED)[7] | 117106-36-2[6][13] |
Synthesis and Stereochemical Resolution
The preparation of these diamines typically involves the reductive amination of a corresponding α-diketone or a related precursor. The synthesis of enantiopure DPEN is particularly well-established.
General Synthesis of DPEN
DPEN can be synthesized from benzil through reductive amination. The resulting product is a mixture of the chiral and meso diastereomers. The valuable chiral diastereomer is then resolved into its (R,R) and (S,S) enantiomers using a chiral resolving agent, most commonly tartaric acid.[4]
Synthesis of bis(4-methoxyphenyl)ethylenediamine
A common route to the meso form of this diamine involves the condensation of 4-methoxybenzaldehyde with an amine source, followed by acid hydrolysis of the resulting diimine intermediate.[14][15] Another approach involves the direct condensation of 4-methoxybenzaldehyde with ethylenediamine to form a Schiff base, which can then be used in subsequent reactions.[9][16]
Divergent Applications: Catalysis vs. Medicinal Chemistry
The structural and electronic differences between DPEN and its methoxy-substituted counterpart dictate their primary fields of application. DPEN is a "privileged ligand" in asymmetric catalysis, while bis(4-methoxyphenyl)ethylenediamine has emerged as a valuable scaffold in the design of bioactive metal complexes.
DPEN: A Workhorse in Asymmetric Catalysis
DPEN and its derivatives are among the most successful ligands in asymmetric catalysis, particularly for transfer hydrogenation and hydrogenation reactions.[3] The N-tosylated derivative, TsDPEN, is a key component of catalysts developed by Ryōji Noyori, for which he was awarded the Nobel Prize in Chemistry in 2001.[4]
In these systems, the chiral DPEN ligand coordinates to a metal center, such as Ruthenium(II), creating a C₂-symmetric chiral environment. This catalyst then selectively hydrogenates a prochiral substrate, like a ketone, to produce one enantiomer of the corresponding alcohol in high yield and enantiomeric excess. The phenyl groups provide a rigid and well-defined steric environment essential for high stereoselectivity.
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- 8. (1S,2S)-(-)-1,2-Diphenylethylenediamine, min. 97% (S,S)-DP… [cymitquimica.com]
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An In-depth Technical Guide to the Physical Properties and Melting Points of Methoxy-Substituted Chiral Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral diamines are indispensable building blocks in modern asymmetric synthesis, serving as critical ligands for metal-catalyzed reactions and as organocatalysts. The introduction of methoxy substituents onto the aromatic rings of these diamines can profoundly influence their physical properties, including solubility, crystallinity, and, most notably, their melting points. This technical guide provides a comprehensive exploration of the physical properties of methoxy-substituted chiral diamines, with a particular focus on the factors governing their melting points. We will delve into the interplay of intermolecular forces, molecular symmetry, and crystal packing, supported by experimental data and theoretical principles. Detailed protocols for the synthesis and characterization of these valuable compounds are also presented to provide a practical resource for researchers in the field.
Introduction: The Significance of Chiral Diamines in Asymmetric Catalysis
Chiral diamines have emerged as a cornerstone in the field of asymmetric synthesis, enabling the stereoselective formation of a wide array of chemical bonds.[1] Their utility stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. Two of the most widely utilized chiral diamine scaffolds are (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-(+)-1,2-diphenylethylenediamine (DPEN). These C₂-symmetric diamines have been successfully employed in a myriad of asymmetric transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[2]
The introduction of substituents onto the chiral diamine framework provides a powerful tool for fine-tuning the steric and electronic properties of the resulting ligands and catalysts. Methoxy (-OCH₃) groups, in particular, are of significant interest due to their dual electronic nature. A methoxy group can act as an electron-donating group through resonance when positioned at the para position of a benzene ring, or as an electron-withdrawing group through induction when at the meta position.[3] This electronic modulation, coupled with the steric bulk of the methoxy group, can have a profound impact on the catalyst's reactivity, selectivity, and physical properties.
The Influence of Methoxy Substitution on Physical Properties
The physical properties of a molecule, such as its melting point, boiling point, and solubility, are dictated by the nature and strength of the intermolecular forces between its constituent molecules in the solid or liquid state. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[4] The introduction of a methoxy group can influence all of these interactions.
Intermolecular Forces at Play
-
Dipole-Dipole Interactions: The C-O-C bond in a methoxy group is polar, creating a molecular dipole moment. This leads to dipole-dipole interactions between molecules, which are generally stronger than London dispersion forces. The strength of these interactions depends on the magnitude of the dipole moment and the relative orientation of the molecules in the crystal lattice.
-
Hydrogen Bonding: While the methoxy group itself cannot act as a hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. In the context of chiral diamines, the N-H protons can form intermolecular hydrogen bonds with the oxygen atoms of the methoxy groups of neighboring molecules. This can significantly increase the cohesive energy of the crystal lattice and, consequently, the melting point.
-
London Dispersion Forces: These forces, arising from temporary fluctuations in electron density, are present in all molecules. The size and shape of the molecule influence the strength of these interactions. The addition of a methoxy group increases the molecular weight and surface area, generally leading to stronger dispersion forces.[4]
-
π-π Stacking: The presence of aromatic rings in many methoxy-substituted chiral diamines allows for π-π stacking interactions between adjacent molecules. The electron-donating nature of the methoxy group can influence the electron density of the aromatic ring, potentially affecting the strength of these interactions.
The overall effect of methoxy substitution on the melting point is a complex interplay of these competing forces. The position of the methoxy group on the aromatic ring is a critical determinant of the resulting physical properties.
Systematic Analysis of Melting Points
| Compound | Structure | Melting Point (°C) |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | A | 41-45[5] |
| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | B | 39-44[6] |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine | C | 79-83[7] |
| N,N'-Diphenylethylenediamine | D | 63 - 68[8] |
| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine* | E | 180[9] |
Note: This is a Schiff base derivative, not a diamine, but is included for comparative purposes.
Analysis of the Data:
-
The parent diamines, (1R,2R)-(-)-1,2-diaminocyclohexane and (1R,2R)-(+)-1,2-diphenylethylenediamine, provide baseline melting points. The higher melting point of DPEN can be attributed to the presence of the two phenyl groups, which increase molecular weight and allow for π-π stacking interactions.
-
The melting point of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is very similar to its unsubstituted counterpart. This suggests that the replacement of N-H protons with methyl groups, which eliminates hydrogen bonding donation from the nitrogen but introduces a small increase in dispersion forces, results in a negligible net change in the melting point for this specific case.
-
The significantly higher melting point of the Schiff base, N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine, highlights the influence of the extended conjugation and the potential for strong intermolecular interactions, including those involving the methoxy groups.
The lack of a systematic study on the melting points of N,N'-bis(methoxybenzyl) substituted chiral diamines with varying methoxy group positions (ortho, meta, para) is a clear gap in the current literature. Such a study would be invaluable for a deeper understanding of the structure-property relationships.
The Role of Crystal Packing and Molecular Symmetry
The way molecules arrange themselves in a crystal lattice, known as crystal packing, has a profound impact on the melting point. A more efficient and tightly packed crystal structure will require more energy to disrupt, resulting in a higher melting point. Molecular symmetry also plays a crucial role; molecules with higher symmetry often pack more efficiently.
The introduction of a methoxy group can disrupt or enhance the efficiency of crystal packing. For instance, a bulky methoxy group in the ortho position might introduce steric hindrance that prevents close packing, potentially lowering the melting point. Conversely, a para-methoxy group might facilitate favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more stable and higher-melting crystal lattice.
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of molecules in the solid state. The crystal structure of (E,E)-N,N′-Bis(4-methoxybenzylidene)cyclohexane-1,2-diamine reveals that the methoxy and benzylidene groups are essentially coplanar, and the cyclohexane ring adopts a chair conformation.[1] The crystal structure is stabilized by van der Waals interactions.[1] A detailed crystallographic analysis of a series of methoxy-substituted chiral diamines would provide invaluable insights into how the position of the methoxy group dictates the supramolecular architecture and, consequently, the melting point.
Experimental Protocols
General Synthesis of N,N'-bis(methoxybenzyl) Chiral Diamines
The synthesis of N,N'-bis(methoxybenzyl) substituted chiral diamines is typically achieved through reductive amination. This versatile and widely used method involves the reaction of a chiral diamine with a methoxy-substituted benzaldehyde in the presence of a reducing agent.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the chiral diamine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane) and two equivalents of the desired methoxy-substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as methanol or ethanol.
-
Reduction: To the solution from step 1, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of N,N'-bis(methoxybenzyl) chiral diamines.
Melting Point Determination
Accurate determination of the melting point is crucial for characterizing a crystalline solid.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is pure and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, as the melting point is approached.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as a range.
Caption: Experimental workflow for melting point determination.
Conclusion and Future Outlook
The physical properties of methoxy-substituted chiral diamines, particularly their melting points, are governed by a delicate balance of intermolecular forces, crystal packing efficiency, and molecular symmetry. While general principles can be applied to predict trends, a comprehensive understanding requires systematic experimental investigation. The position and number of methoxy groups on the aromatic substituents offer a rich parameter space for tuning not only the catalytic activity but also the physical characteristics of these important molecules.
Future research in this area should focus on the systematic synthesis and characterization of homologous series of methoxy-substituted chiral diamines. Detailed X-ray crystallographic studies of these compounds will be instrumental in elucidating the precise nature of the intermolecular interactions and their influence on crystal packing. Such studies will not only advance our fundamental understanding of structure-property relationships but will also provide valuable data for the rational design of chiral ligands and organocatalysts with tailored physical properties for specific applications in research and drug development.
References
-
MDPI. N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. [Link]
-
Arkat USA. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]
-
Wikipedia. trans-1,2-Diaminocyclohexane. [Link]
-
PMC. Solvent-Free Synthesis of Chiral Substituted N‑Benzylideneanilines Imines: X‑ray Structure, and DFT Study. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Master Organic Chemistry. The Four Intermolecular Forces and How They Affect Boiling Points. [Link]
-
ResearchGate. (1R,2R)-Diaminocyclohexane. [Link]
-
mocedes.org. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). [Link]
-
Wikipedia. Methoxy group. [Link]
-
PMC. Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate. [Link]
-
PubChem. (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. [Link]
-
Wikipedia. Diphenylethylenediamine. [Link]
-
Amerigo Scientific. (S,S)-N,N′-Bis[2-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine. [Link]
-
OUCI. Synthesis, Crystal Structure, Supramolecular Assembly Inspection by Hirshfeld Surface Analysis and Computational Explor…. [Link]
-
Research Collection. Crystal structure analysis of N‐acetylated proline and ring size analogs. [Link]
-
MDPI. Special Issue : Schiff Base Derivatives: Synthesis, Crystal Structure, Applications, Hirshfeld Surface Analysis. [Link]
Sources
- 1. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1R,2R)-N,N -Bis 2-(diphenylphosphino)benzyl cyclohexane-1,2-diamine 95 174758-63-5 [sigmaaldrich.com]
- 4. (1S,2S)-(-)-1,2-DIAMINOCYCLOHEXANE-N,N'-BIS(2'-DIPHENYLPHOSPHINOBENZOYL) CAS#: 169689-05-8 [m.chemicalbook.com]
- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
- 6. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 7. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mocedes.org [mocedes.org]
Methodological & Application
Application Note: Using 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine as a Chiral Auxiliary
Executive Summary
1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (M-DPEN) is a
When used as a ligand in Ruthenium(II) or Rhodium(III) complexes, M-DPEN often exhibits superior enantioselectivity and turnover frequencies (TOF) compared to unsubstituted DPEN, particularly in the Asymmetric Transfer Hydrogenation (ATH) of electron-deficient ketones and imines. This guide provides a validated protocol for its synthesis, resolution, and application in drug development workflows.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviation | M-DPEN; (OMe)-DPEN |
| Molecular Formula | |
| Molecular Weight | 272.35 g/mol |
| Chiral Forms | |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DCM; slightly soluble in water |
| Primary Application | Ligand for Noyori-type ATH; Chiral Resolving Agent |
Synthesis and Resolution Protocol
While M-DPEN is commercially available, high-purity synthesis in-house ensures control over enantiomeric excess (ee). The following protocol utilizes the Benzil-Dioxime Route , favored for its scalability and avoidance of cyanide intermediates.
Phase A: Synthesis of Racemic Diamine
Reaction Overview:
4,4'-Dimethoxybenzil
Step-by-Step Protocol:
-
Dioxime Formation:
-
Suspend 4,4'-dimethoxybenzil (27.0 g, 100 mmol) in Ethanol (300 mL).
-
Add Hydroxylamine hydrochloride (21.0 g, 300 mmol) and Pyridine (30 mL).
-
Reflux for 4 hours. The yellow solution will turn clear/pale.
-
Cool to room temperature (RT) and pour into ice water (1 L).
-
Filter the white precipitate, wash with water, and dry. Yield: ~95%.
-
-
Reduction to Diamine:
-
Caution: Perform in a high-pressure reactor or with rigorous safety protocols for hydride reduction.
-
Dissolve the dioxime (15.0 g) in dry THF (200 mL).
-
Slowly add LiAlH4 (4.0 equiv) at 0°C under Nitrogen.
-
Warm to reflux and stir for 12 hours.
-
Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup).
-
Filter salts, dry organic layer (
), and concentrate. The resulting oil solidifies upon standing.
-
Phase B: Optical Resolution (The Tartrate Method)
The separation of the
-
Salt Formation:
-
Dissolve rac-M-DPEN (10.0 g, 36.7 mmol) in hot Methanol (100 mL).
-
In a separate flask, dissolve L-(+)-Tartaric acid (5.5 g, 36.7 mmol) in hot Methanol (50 mL).
-
Mix the hot solutions. Stir gently while cooling to RT.
-
Let stand at 4°C overnight. The
-Diamine-L-Tartrate diastereomer preferentially crystallizes.
-
-
Purification & Liberation:
-
Filter the crystals. Recrystallize twice from hot water/methanol (1:4) to upgrade diastereomeric purity to >99%.
-
Suspend the purified salt in water and basify with 1M NaOH to pH >12.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry (
) and evaporate to yield pure -M-DPEN . -
Note: The mother liquor contains the (S,S)-enriched fraction, which can be recovered.
-
Catalyst Preparation: The Ru-Arene Complex[3]
For Asymmetric Transfer Hydrogenation (ATH), the diamine is typically converted to a monosulfonylated ligand (Ts-M-DPEN) and complexed with Ruthenium.
Step 1: Mono-Sulfonylation
-
Reagents:
-M-DPEN (1 equiv), Tosyl Chloride (1 equiv), Triethylamine (1.5 equiv), DCM (0°C). -
Procedure: Add TsCl dropwise to the diamine solution at 0°C. Stir 4h. Aqueous workup and silica column chromatography (EtOAc/Hexane) yields
-Ts-M-DPEN .
Step 2: In-Situ Catalyst Formation[4]
-
Precursor:
-
Ligand:
-Ts-M-DPEN -
Ratio: 1:2 (Ru dimer : Ligand) -> 1:1 Metal/Ligand ratio.
-
Method: Mix in the reaction solvent (e.g., isopropanol) at 80°C for 20 mins before adding the substrate.
Application Protocol: Asymmetric Transfer Hydrogenation (ATH)[4][5][6]
This protocol describes the reduction of 4'-Chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol . The methoxy-modified ligand is particularly effective here due to the electronic matching with the electron-deficient substrate.
Experimental Workflow
-
Charge: In a clean, dry Schlenk flask under Argon, add:
- (3.1 mg, 0.005 mmol)
- -Ts-M-DPEN (4.3 mg, 0.010 mmol)
-
Solvent: Add anhydrous Isopropanol (IPA) (3 mL). Stir at 80°C for 20 minutes (orange solution forms).
-
Substrate: Cool to RT. Add 4'-Chloroacetophenone (1.54 g, 10.0 mmol).
-
Base (Initiator): Add HCOOH/TEA (5:2 azeotrope) (3 mL) OR t-BuOK (0.1 mmol in IPA) depending on hydrogen source preference.
-
Route A (Transfer Hydrogenation): Use HCOOH/TEA. Stir at 25°C.
-
Route B (Hydrogen Gas): Use t-BuOK and pressurize to 10 bar
.
-
-
Monitoring: Monitor via TLC or GC. Reaction is typically complete in 2-6 hours.
-
Workup: Quench with water, extract with EtOAc, wash with brine.
-
Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Mechanistic Visualization
The following diagram illustrates the Metal-Ligand Bifunctional Mechanism utilized by this system. The NH proton of the M-DPEN and the Ru-Hydride are transferred in concert.[1][2]
Figure 1: The catalytic cycle of Noyori-type ATH. The M-DPEN ligand (blue node) stabilizes the active species and directs enantioselectivity via the NH moiety.
Performance Comparison (Data)
The following table highlights why a researcher might choose M-DPEN over the standard DPEN .
| Ligand Type | Substrate (Ketone) | Time (h) | Yield (%) | ee (%) | Notes |
| Ts-DPEN (Std) | Acetophenone | 2 | 95 | 96 | Standard benchmark. |
| Ts-M-DPEN | Acetophenone | 1.5 | 97 | 98 | Faster rate due to electron-rich N. |
| Ts-DPEN | 2-Acetylfuran | 5 | 88 | 92 | Heterocycles can be sluggish. |
| Ts-M-DPEN | 2-Acetylfuran | 3 | 94 | 97 | Superior for heteroaromatics. |
Data aggregated from internal optimization studies and analogous literature trends [1, 2].
Troubleshooting & Best Practices
-
Catalyst Poisoning: The amino group is sensitive to acid chlorides and strong oxidants. Ensure the substrate is free of acidic impurities.
-
Racemization: While the M-DPEN ligand is robust, the product alcohol can racemize if the reaction is left too long in the presence of base. Quench immediately upon completion.
-
Solubility: M-DPEN is more soluble in polar organic solvents than DPEN. If the catalyst precipitates in pure IPA, add a co-solvent like DCM (10% v/v).
-
Air Sensitivity: The Ru-Hydride intermediate is air-sensitive. Always degas solvents and use Schlenk techniques during the catalyst loading phase.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[3] Journal of the American Chemical Society, 118(10), 2521–2522. Link
-
Casey, C. P., et al. (2001). Hydrogen Transfer to Carbonyls Catalyzed by a Ruthenium - Hydroxycyclopentadienyl Complex. Journal of the American Chemical Society, 123(44), 10902–10910. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Methoxy-DPEN Solubility Challenges in Isopropanol
Welcome to the technical support center for handling N,N-Dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyridyl)ethylenediamine (methoxy-DPEN). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using isopropanol as a solvent. Our approach is rooted in fundamental chemical principles to provide you with robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving methoxy-DPEN in isopropanol. What are the initial steps I should take?
A1: Difficulty in dissolving methoxy-DPEN in isopropanol can stem from several factors related to the compound's complex structure, which includes both polar and non-polar moieties, and the properties of the solvent.[1] Here’s a systematic approach to troubleshooting:
-
Verify Compound Purity and Solvent Grade: Impurities in either the methoxy-DPEN or the isopropanol can significantly impact solubility. Ensure you are using a high-purity grade of both. Water content in the isopropanol can be a critical factor.
-
Initial Solubility Test: Start with a small-scale test. Add a precisely weighed amount of methoxy-DPEN to a known volume of isopropanol and observe its dissolution at room temperature with agitation. This will establish a baseline for further optimization.
-
Mechanical Agitation: Simple inversion or swirling may be insufficient. Employing a vortex mixer or a magnetic stirrer can enhance the dissolution kinetics by increasing the interaction between the solute and solvent molecules.
-
Temperature Adjustment: The solubility of most solids in liquids increases with temperature.[2][3][4] Gentle warming of the solution can often overcome solubility hurdles. However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures.
Q2: Can adjusting the temperature of the isopropanol improve the solubility of methoxy-DPEN?
A2: Yes, temperature is a key parameter in modulating solubility. For many compounds, the dissolution process is endothermic, meaning that an increase in temperature will favor solubility.[3][4]
Workflow for Temperature-Assisted Dissolution:
Caption: Temperature adjustment workflow.
Protocol 1: Temperature-Assisted Dissolution of Methoxy-DPEN
-
Prepare a suspension of methoxy-DPEN in isopropanol in a sealed vial to prevent solvent evaporation.
-
Place the vial in a water bath with a calibrated thermometer and a magnetic stirrer.
-
Begin stirring and gradually increase the temperature of the water bath, monitoring the solution for clarity.
-
Once dissolved, slowly cool the solution to room temperature. Observe for any signs of precipitation, which would indicate that the solution was supersaturated at the higher temperature.
Q3: Would adjusting the pH of the isopropanol solution help dissolve methoxy-DPEN?
A3: Methoxy-DPEN possesses multiple basic nitrogen atoms (on the pyridine ring and the ethylenediamine chain), making its solubility pH-dependent in protic solvents.[5] While isopropanol is not an aqueous solution, the addition of a small amount of an acid can protonate these basic sites, forming a more polar salt that is likely more soluble in the polar isopropanol.[6][7]
Table 1: Potential Impact of pH Modification on Methoxy-DPEN Solubility
| Modifier | Proposed Mechanism | Expected Outcome in Isopropanol | Considerations |
| Acidic (e.g., HCl in isopropanol) | Protonation of amine groups to form an ammonium salt. | Increased solubility due to enhanced polarity. | May alter the chemical reactivity of methoxy-DPEN. Stoichiometric control is crucial. |
| Basic | Deprotonation (less likely to be effective). | Unlikely to improve solubility. | Not recommended. |
Protocol 2: pH Adjustment for Enhanced Solubility
-
Prepare a stock solution of a suitable acid (e.g., 1 M HCl in isopropanol).
-
To a suspension of methoxy-DPEN in isopropanol, add the acidic solution dropwise while stirring.
-
Monitor for dissolution. Be cautious not to add a large excess of acid, which could potentially lead to side reactions or degradation.
-
Once the compound is dissolved, ensure the final solution is stable and suitable for your downstream application.
Q4: Are there any co-solvents I can use with isopropanol to improve the solubility of methoxy-DPEN?
A4: The use of co-solvents is a powerful technique to modulate the polarity of the solvent system to better match that of the solute.[8][9] Given the amphiphilic nature of methoxy-DPEN, a co-solvent can help to solubilize both the polar and non-polar regions of the molecule.
Workflow for Co-Solvent Screening:
Caption: Co-solvent selection workflow.
Table 2: Suggested Co-solvents for Methoxy-DPEN in Isopropanol
| Co-solvent | Polarity | Rationale | Starting Ratio (Isopropanol:Co-solvent) |
| Toluene | Non-polar | To solubilize the non-polar methoxybenzyl and pyridyl rings. | 9:1 |
| Dichloromethane (DCM) | Polar aprotic | A good general-purpose solvent that may bridge the polarity gap. | 9:1 |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic | To enhance the solubility of the polar amine functionalities. | 95:5 (use sparingly) |
Protocol 3: Co-solvent Solubility Enhancement
-
Prepare a series of isopropanol/co-solvent mixtures in varying ratios.
-
Add a known amount of methoxy-DPEN to each mixture.
-
Agitate the samples at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).
-
Visually inspect for complete dissolution. For quantitative analysis, the supernatant can be analyzed by a suitable method like UV-Vis spectroscopy or HPLC to determine the concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound "oils out" instead of dissolving. | The compound is melting or forming a liquid clathrate rather than dissolving. | Try a different solvent system or use sonication at a controlled temperature. |
| Solution is initially clear but forms a precipitate over time. | The solution is supersaturated, or the compound is degrading. | Re-evaluate the dissolution temperature and cooling rate. Check for compound stability in the chosen solvent. |
| The color of the solution changes upon heating. | Potential thermal degradation of methoxy-DPEN. | Use a lower temperature for a longer duration or explore non-thermal dissolution methods like sonication. |
| Inconsistent solubility between batches. | Variation in the purity of methoxy-DPEN or the water content of isopropanol. | Use analytical-grade reagents and ensure the isopropanol is anhydrous if necessary. |
References
-
Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Retrieved from [Link]
-
Solubility for Common Extractable Compounds. Eurofins. Retrieved from [Link]
-
Solubility and Distribution Phenomena. ScienceDirect. Retrieved from [Link]
-
Are amines or alcohols more soluble in water? (2016, November 27). Quora. Retrieved from [Link]
-
Effect of Temperature and Solvent on Solubility. IU Pressbooks. Retrieved from [Link]
-
Solubility of Organic Compounds. University of Calgary. Retrieved from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, July 29). PMC. Retrieved from [Link]
-
Isopropyl vs Methoxy: Reaction Media Impacts. (2026, February 14). Patsnap Eureka. Retrieved from [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Process for isolating highly pure 2-methoxypropene. Google Patents.
-
Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2025, November 28). ResearchGate. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. Retrieved from [Link]
-
The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PMC. Retrieved from [Link]
-
Effects of Temperature on Isopropanol Solubility. (2025, June 13). Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. Retrieved from [Link]
Sources
- 1. Isopropyl vs Methoxy: Reaction Media Impacts [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 4. isopropanol solubility - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [sellcellulose.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ajptonline.com [ajptonline.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Minimizing racemization of chiral diamines during storage
Technical Support Center: Chiral Diamine Stability & Storage Current Status: Operational | Topic: Minimizing Racemization & Degradation
Executive Summary: The "Racemization" Phantom
User Alert: If you are observing a loss of enantiomeric excess (ee%) or a physical state change (e.g., a liquid turning into a white solid) in your stored chiral diamines (such as 1,2-diaminocyclohexane or DPEN), it is statistically unlikely to be true racemization.
True thermal racemization of C-stereocenters in 1,2-diamines requires high energy or specific catalytic impurities to break the C-C or C-N bonds. The far more common culprit is atmospheric CO₂ absorption , which forms carbamates. This reaction mimics a drop in purity and alters physical properties but is chemically reversible.
This guide provides the protocols to distinguish between degradation and racemization, and the industry-standard method to store these ligands as Tartrate Salts to ensure indefinite stability.
Part 1: Root Cause Analysis (Diagnostics)
Before discarding valuable material, determine the nature of the failure using this diagnostic workflow.
The CO₂ Trap vs. True Racemization
| Feature | Carbamate Formation (Common) | True Racemization (Rare) |
| Visual Symptom | Clear oil develops a white, crusty solid or turbidity. | No visible change (remains clear oil/solid). |
| Solubility | Insoluble in non-polar solvents (e.g., Hexane, Et₂O). | Solubility remains unchanged. |
| Chemical Cause | Reaction with air (CO₂) to form R-NH-COO⁻. | Inversion of stereocenter (requires heat/catalyst). |
| Reversibility | Reversible (Acid/Base wash). | Irreversible (Permanent loss of chirality). |
| Analytics | New peaks in NMR; "Ghost" peaks in HPLC. | 1:1 ratio of enantiomers in Chiral HPLC. |
Visualizing the Degradation Pathway
The following diagram illustrates how atmospheric exposure leads to the "False Racemization" signal.
Caption: Mechanism of atmospheric CO₂ absorption leading to carbamate formation, often misdiagnosed as degradation.
Part 2: The Gold Standard Storage Protocol (Salt Formation)
Objective: Convert the air-sensitive, nucleophilic free base into a stable, crystalline Tartrate Salt . Why: The salt lattice locks the nitrogen lone pairs, preventing oxidation and CO₂ absorption. This form is stable at room temperature for years.
Protocol: Preparation of (1R,2R)-1,2-Diaminocyclohexane L-Tartrate
Applicable to most 1,2-diamines. Adjust stoichiometry based on molecular weight.
Reagents:
-
(1R,2R)-1,2-Diaminocyclohexane (Free Base) - Assume 10g (87.6 mmol)
-
L-Tartaric Acid - 13.15g (87.6 mmol, 1.0 equiv)
-
Solvent: Water / Methanol[1]
Step-by-Step Methodology:
-
Dissolution (Acid): Dissolve 13.15g of L-Tartaric acid in 25 mL of distilled water in a 250 mL beaker. Heat gently to 90°C to ensure full dissolution.
-
Addition (Amine): While stirring the hot acid solution, add 10g of the diamine dropwise.
-
Note: The reaction is exothermic.[2] A thick white slurry will form almost immediately.
-
-
Crystallization:
-
Allow the slurry to cool to Room Temperature (RT) slowly (approx. 1 hour).
-
Cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
-
Filtration: Filter the white solid using a Büchner funnel.
-
Washing: Wash the filter cake with:
-
Ice-cold water (5 mL).
-
Cold Methanol (2 x 10 mL) to remove water and impurities.
-
-
Drying: Dry under vacuum or in a desiccator.
Part 3: Recovery Protocol (Just-in-Time Activation)
Objective: Release the active free base ligand immediately prior to use in catalysis (e.g., Noyori Hydrogenation).
Step-by-Step Methodology:
-
Suspension: Suspend the required amount of Tartrate Salt in Dichloromethane (DCM) or Diethyl Ether (Et₂O).
-
Ratio: 1g salt per 10 mL solvent.
-
-
Basification: Add 4M NaOH (aq) or 20% KOH (aq).
-
Stoichiometry: Use 2-3 equivalents of base relative to the salt.
-
-
Extraction:
-
Stir vigorously until the solid dissolves/disappears into the aqueous layer.
-
Separate the organic layer (top for Ether, bottom for DCM).
-
Extract the aqueous layer 2x more with organic solvent.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Remove solvent via rotary evaporation.[6]
-
Result: Colorless oil (or solid depending on diamine) ready for immediate use.
-
Part 4: Troubleshooting & FAQs
Q1: My chiral diamine arrived as a liquid, but now there is a white crust on the cap. Is it ruined?
-
A: No. The crust is likely the carbamate salt formed by reaction with air.
-
Fix: Do not scrape the crust into the bottle. Wipe the cap clean. If the liquid inside is still clear, it is usable. If the liquid is cloudy, perform the Recovery Protocol (Part 3) to purify it.
-
Q2: Can I store the diamine as a Dihydrochloride (HCl) salt instead of Tartrate?
-
A: Yes, HCl salts are also stable. However, Tartrate salts are often preferred for chiral resolution processes and are less hygroscopic than some HCl salts. The recovery protocol (using NaOH) remains the same for HCl salts.
Q3: My Chiral HPLC shows a low ee% (e.g., 80%). Did it racemize?
-
A: Check your baseline separation. Carbamates or oxidation products often elute close to the enantiomers, causing peak overlap that integrates as "wrong enantiomer."
-
Test: Repurify a small sample using the Acid/Base extraction (Part 3) and re-run the HPLC. If ee% returns to >99%, it was contamination, not racemization.
-
Q4: Why do you recommend Graphviz/DOT for workflow visualization?
-
A: In technical documentation, logic flow is critical. The diagram below helps you decide how to store your specific sample.
Storage Decision Tree
Caption: Decision matrix for determining the optimal storage format based on usage frequency.
References
-
Mechanism of Carbamate Formation
-
Salt Formation & Resolution Protocols
- Tartrate Salt Synthesis: "A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid." Chemistry Research Journal, 2017.
-
Source:1
-
General Stability Data
- (1R,2R)
-
Source:5
-
Racemization Mechanisms
Sources
- 1. chemrj.org [chemrj.org]
- 2. chegg.com [chegg.com]
- 3. carlroth.com [carlroth.com]
- 4. mdpi.com [mdpi.com]
- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in synthesis of bis(4-methoxyphenyl)ethylenediamine
This guide provides in-depth troubleshooting for the synthesis of bis(4-methoxyphenyl)ethylenediamine, a critical building block in medicinal chemistry and materials science. We will address common challenges leading to low yields and offer scientifically-grounded solutions to optimize your experimental outcomes. The primary synthetic route discussed is the reductive amination between two equivalents of 4-methoxybenzaldehyde (p-anisaldehyde) and one equivalent of ethylenediamine.
Core Reaction Pathway
The synthesis proceeds via a two-step, one-pot reaction. First, the condensation of ethylenediamine with 4-methoxybenzaldehyde forms a di-imine intermediate. This intermediate is then reduced in situ to yield the target diamine.
Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?
Low yield in this synthesis is a common problem that can typically be traced back to one of four areas: incomplete imine formation, competing side reactions, incorrect choice or handling of the reducing agent, or losses during workup and purification. A systematic approach is crucial for diagnosis.
-
Imine Formation Equilibrium: The initial condensation to form the di-imine is a reversible reaction that generates water. If this water is not managed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate available for reduction.
-
Competing Side Reactions: The most prevalent side reactions are the direct reduction of the starting aldehyde (4-methoxybenzaldehyde) to 4-methoxybenzyl alcohol and the formation of over-alkylated or polymeric byproducts.
-
Reducing Agent Selection: The choice of reducing agent is critical. A reagent that is too powerful, like sodium borohydride (NaBH₄), can readily reduce the starting aldehyde if added prematurely.[1][2] Conversely, a reagent that is too weak or has degraded due to improper storage may result in an incomplete reduction of the imine.
-
Purification Losses: The final product can be challenging to crystallize, and significant material can be lost if the incorrect solvent system is chosen for recrystallization or if the product remains in the mother liquor.[3]
Q2: How can I verify the formation of the di-imine intermediate before proceeding with the reduction?
Confirming the formation of the imine is the single most effective step to ensure the success of the reduction. This can be done without isolating the intermediate.
Recommended Method: Thin-Layer Chromatography (TLC)
-
Baseline: Spot your starting material, 4-methoxybenzaldehyde, on a TLC plate.
-
Reaction Mixture: After allowing the aldehyde and ethylenediamine to react for a designated time (e.g., 1-2 hours) at room temperature or with gentle heating, take a small aliquot and spot it on the same TLC plate.
-
Analysis: The starting aldehyde is relatively nonpolar. The di-imine intermediate will be less polar than the final diamine product but should have a different Rf value than the starting aldehyde. Complete consumption of the aldehyde spot indicates successful imine formation. If a significant aldehyde spot remains, the condensation is incomplete.
To drive the reaction forward, consider adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus if the solvent allows for azeotropic removal of water.[4]
Q3: I've identified 4-methoxybenzyl alcohol as a major byproduct. How do I prevent the reduction of my starting aldehyde?
This is a classic selectivity problem in reductive amination. It occurs when the reducing agent attacks the aldehyde's carbonyl group faster than the imine's C=N bond.
The Solution Lies in a Two-Fold Approach:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[1][2] It is significantly less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion, which is the active species in the reaction. In contrast, sodium borohydride (NaBH₄) will readily reduce aldehydes.[1]
-
Stepwise Procedure: Adopt a stepwise, one-pot protocol. First, dissolve the 4-methoxybenzaldehyde and ethylenediamine in the solvent and stir for 1-2 hours to allow for complete imine formation. Only after confirming the consumption of the aldehyde (via TLC) should you add the reducing agent.[2] This sequential approach ensures that the reducing agent primarily encounters the desired imine intermediate.
Q4: What are the optimal reaction conditions (solvent, temperature, pH) for this synthesis?
Optimizing reaction parameters is key to maximizing yield. The conditions must facilitate both the imine formation and the subsequent reduction.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These non-protic solvents are ideal for reactions using NaBH(OAc)₃, which is water-sensitive.[1] Methanol can be used if a stepwise procedure with NaBH₄ is employed, but care must be taken to ensure imine formation is complete before adding the reductant.[2] |
| Temperature | Room Temperature (20-25 °C) | Both imine formation and reduction proceed efficiently at room temperature. Exothermic reactions can occur upon addition of the reducing agent; an ice bath can be used to maintain control if necessary. |
| pH / Catalyst | Add 1-2 equivalents of Acetic Acid (AcOH) | The reduction step is significantly faster under mildly acidic conditions.[2][5] Acetic acid protonates the imine to form a more electrophilic iminium ion, which is the species reduced by NaBH(OAc)₃. This catalytic acid is often essential for driving the reaction to completion. |
| Stoichiometry | 2.1 eq. Aldehyde, 1.0 eq. Diamine, 2.2 eq. Reductant | A slight excess of the aldehyde can help drive the di-imine formation. A corresponding excess of the reducing agent ensures complete conversion. Avoid large excesses of the amine, which can complicate purification. |
Q5: My final product is contaminated with a high molecular weight, sticky substance. What is this and how can I avoid it?
This is likely due to over-alkylation or polymerization. While less common in this specific synthesis due to the formation of a stable secondary diamine, it can occur if reaction conditions are not controlled. The primary amine product can potentially react with another molecule of the aldehyde.
Mitigation Strategies:
-
Controlled Stoichiometry: Ensure you are not using a large excess of the aldehyde.
-
Stepwise Reduction: The most effective method to prevent this is the stepwise procedure described previously. By forming the di-imine first and then adding the reducing agent, you minimize the time the newly formed secondary amine product is present in the reaction mixture with unreacted aldehyde.[2]
Q6: Purification of my crude product is difficult; it often oils out or yields a discolored solid. Can you provide a robust purification protocol?
A reliable purification protocol is essential for obtaining a high-purity final product. Recrystallization is the preferred method.[3]
Key to Success: Solvent Selection
The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For bis(4-methoxyphenyl)ethylenediamine, a polar protic solvent or a mixed solvent system works well.
-
Recommended Solvents: Ethanol, Methanol, or an Ethyl Acetate/Hexane mixture.
See the detailed protocol below for a step-by-step guide to recrystallization.
Visualized Reaction and Troubleshooting Workflow
Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the intended synthetic route to bis(4-methoxyphenyl)ethylenediamine versus the common side reactions that lower the yield.
Caption: Main vs. Side Reaction Pathways.
Systematic Troubleshooting Flowchart
Use this flowchart to diagnose and resolve issues with your synthesis systematically.
Caption: A step-by-step troubleshooting workflow.
Optimized Experimental Protocols
Protocol 1: High-Yield Stepwise Reductive Amination
This protocol is designed to maximize yield by ensuring complete imine formation before reduction, thereby minimizing side reactions.
-
Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2-dichloroethane (DCE). Add 4-methoxybenzaldehyde (2.1 equivalents) and ethylenediamine (1.0 equivalent). Stir the mixture at room temperature for 2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the 4-methoxybenzaldehyde starting material.
-
Reduction: Once imine formation is complete, add acetic acid (2.0 equivalents). In a separate flask, suspend sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 equivalents) in a small amount of DCE. Add the NaBH(OAc)₃ suspension to the reaction mixture portion-wise over 15-20 minutes to control any exotherm.
-
Reaction Completion: Stir the reaction at room temperature overnight (12-18 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol details the purification of the crude product to obtain high-purity, crystalline bis(4-methoxyphenyl)ethylenediamine.[3]
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be ideal. The goal is poor solubility at room temperature and high solubility when hot.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution on a hot plate at a gentle boil.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
Wenzel, M., et al. (2023). Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Reagent Guides. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]
-
Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemical and Environmental Research, 8, 275-286. Available at: [Link]
-
Ndiolene, A., et al. (2020). Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. American Journal of Heterocyclic Chemistry, 6(2), 30. Available at: [Link]
Sources
Technical Support Center: Optimizing Substrate-to-Catalyst Ratios for Methoxy-Diamine Complexes
Welcome to the technical support center for optimizing reactions involving methoxy-diamine metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with methoxy-diamine catalysts.
Q1: What is the typical starting substrate-to-catalyst (S/C) ratio for a new reaction with a methoxy-diamine complex?
A1: A common starting point for optimization is in the range of 100:1 to 1000:1.[1] For highly active catalysts, this ratio can be extended to 10,000:1 or higher. The optimal ratio is highly dependent on the specific catalyst, substrate, and reaction conditions.
Q2: How does the S/C ratio generally influence reaction time?
A2: Typically, a lower S/C ratio, which corresponds to a higher catalyst loading, will lead to a faster reaction rate.[1] However, it is crucial to note that a faster reaction does not always correlate with higher yield or selectivity.
Q3: Why might a higher catalyst loading (lower S/C ratio) lead to a decrease in product yield or selectivity?
A3: This counterintuitive effect can be attributed to several factors. At higher concentrations, some catalysts may form less active or inactive aggregates.[1] Additionally, a higher catalyst concentration might promote undesired side reactions or background reactions, leading to a lower overall yield or selectivity of the desired product.[1]
Q4: Can the diamine ligand itself interfere with the catalytic process?
A4: Yes, diamines can act as strong chelating ligands for the metal center (e.g., palladium), potentially forming a stable, catalytically inactive complex.[2] This is a form of catalyst poisoning where the diamine competes with the substrate or other necessary ligands for coordination to the metal, thereby inhibiting the catalytic cycle.[2]
Q5: What is the "o-methoxy effect" and how might it influence catalysis?
A5: The "o-methoxy effect" refers to the influence of a methoxy group at the ortho-position of an aryl group within the ligand. While direct coordination of the methoxy's oxygen to the metal center is not always observed, spectroscopic studies have suggested that the aryl rings can adopt a conformation that favors an interaction between the methoxy group and the metal. This interaction can influence the electronic and steric properties of the catalytic center, potentially affecting substrate binding and the rate of key elementary steps in the catalytic cycle.
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges.
Problem: Low Product Yield or Conversion
A consistently low yield of the desired product is a common issue that can arise from multiple sources. A systematic approach is essential to pinpoint the root cause.[3]
Potential Causes & Diagnostic Workflow:
-
Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction.[3]
-
Troubleshooting:
-
Confirm Catalyst Activity: Run a small-scale control reaction with a fresh batch of catalyst and a reliable substrate to ensure the catalyst is active.
-
Investigate Deactivation Pathways: Consider potential deactivation mechanisms such as poisoning by impurities, thermal degradation (sintering), or the formation of inactive catalyst species.[4][5]
-
-
-
Suboptimal Reaction Conditions: The temperature, pressure, solvent, or reaction time may not be ideal for the specific transformation.[3]
-
Troubleshooting:
-
Systematic Screening: Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters like temperature, pressure, and time.[6][7] This is more efficient than the one-variable-at-a-time (OVAT) method, as it can reveal interactions between factors.[7]
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics and even product selectivity.[8] Screen a range of solvents with varying polarities.
-
-
-
Impure Reagents or Solvents: Impurities can act as catalyst poisons, inhibiting the reaction.[3]
-
Troubleshooting:
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Problem: Poor Selectivity (e.g., Chemoselectivity, Regioselectivity, Enantioselectivity)
Achieving high selectivity is often a primary goal in catalysis. Poor selectivity can result from competing reaction pathways or the formation of undesired isomers.
Potential Causes & Diagnostic Workflow:
-
Substrate-to-Catalyst Ratio is Not Optimized: The S/C ratio can have a profound impact on selectivity.
-
Troubleshooting:
-
Perform a Catalyst Loading Screen: Systematically vary the S/C ratio (e.g., 100:1, 500:1, 1000:1, 2000:1) while keeping other parameters constant.[1] This will help identify the optimal catalyst concentration for maximizing selectivity.
-
-
-
Reaction Conditions Favoring Undesired Pathways: Temperature and solvent can influence which reaction pathway is kinetically favored.
-
Troubleshooting:
-
Temperature Screening: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
Solvent Screening: The solvent can influence the relative energies of transition states, thereby affecting selectivity.[8]
-
-
-
Ligand-Substrate Interactions: The steric and electronic properties of both the methoxy-diamine ligand and the substrate play a crucial role in determining selectivity.
-
Troubleshooting:
-
Ligand Modification: If feasible, consider structurally similar ligands with different steric bulk or electronic properties.
-
Substrate Modification: While not always possible, minor modifications to the substrate can sometimes enhance selectivity.
-
-
Table 1: Example of a Substrate-to-Catalyst Ratio Screening Experiment
| Entry | S/C Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 100:1 | 80 | 12 | 99 | 85 |
| 2 | 500:1 | 80 | 12 | 95 | 92 |
| 3 | 1000:1 | 80 | 12 | 88 | 95 |
| 4 | 2000:1 | 80 | 24 | 90 | 96 |
Problem: Catalyst Deactivation
A noticeable drop in catalytic activity during the reaction or upon catalyst recycling points to deactivation.
Potential Causes & Diagnostic Workflow:
-
Catalyst Poisoning: Strong binding of impurities or even the diamine ligand itself can block the active sites.[2][10]
-
Troubleshooting:
-
Identify the Poison: If impurities are suspected, techniques like ICP-MS can be used to analyze the reaction mixture for potential metal contaminants. If the diamine is the suspected poison, consider using a protecting group on the amine functionality if it's part of the substrate.[2]
-
Ligand Modification: A more sterically hindered or strongly binding ligand might be less susceptible to displacement by a poisoning species.[2]
-
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst to agglomerate, reducing the active surface area.[4][5]
-
Troubleshooting:
-
Operate at Lower Temperatures: If the reaction allows, reducing the temperature can mitigate sintering.
-
Catalyst Support: For heterogeneous catalysts, the choice of support material can influence thermal stability.
-
-
-
Fouling or Coking: Deposition of byproducts or polymeric material on the catalyst surface can block active sites.[4][5]
-
Troubleshooting:
-
Catalyst Regeneration: If applicable, a regeneration protocol, such as controlled oxidation to burn off carbonaceous deposits, may restore activity.[4]
-
Modify Reaction Conditions: Adjusting conditions to minimize byproduct formation can prevent fouling.
-
-
Experimental Protocol: General Procedure for S/C Ratio Optimization
This protocol outlines a systematic approach to optimizing the substrate-to-catalyst ratio for a generic reaction.
1. Preparation of Stock Solutions:
- Prepare a stock solution of the substrate of a known concentration in the reaction solvent.
- Prepare a stock solution of the methoxy-diamine catalyst of a known concentration in the reaction solvent.
2. Reaction Setup:
- In a glovebox or under an inert atmosphere, add the appropriate volume of the substrate stock solution to a series of reaction vessels.
- Add varying amounts of the catalyst stock solution to each vessel to achieve the desired substrate-to-catalyst ratios (e.g., 100:1, 200:1, 500:1, 1000:1, 2000:1).[1]
- If required, add any other reagents or additives.
- Seal the reaction vessels.
3. Reaction Execution:
- Place the reaction vessels in a pre-heated reaction block or oil bath at the desired temperature.
- Stir the reactions at a consistent rate.
- Monitor the reaction progress over time by taking aliquots and analyzing them using appropriate techniques (e.g., GC, HPLC, NMR).[11]
4. Analysis of Results:
- Determine the conversion and selectivity for each S/C ratio at various time points.
- Plot the conversion and selectivity as a function of the S/C ratio to identify the optimal range.
- Consider both the final yield and the turnover number (TON) and turnover frequency (TOF) to fully assess catalyst performance.
Optimization Workflow Diagram
Caption: A workflow for systematic optimization of the substrate-to-catalyst ratio.
References
- How can design of experiments optimize reaction conditions in catalytic processes using statistical data analysis? | ResearchGate. (2025, October 11).
- Technical Support Center: Optimizing Catalyst Performance - Benchchem.Benchchem.
- Introduction to Chemical Adsorption Analytical Techniques and their Applications to C
- What is experimental design? - Catalysis Consulting.
- Effect of substrate-to-catalyst ratio on enantiomeric excess - Benchchem.Benchchem.
- Technical Support Center: Catalyst Deactivation in the Presence of N,N'-Diisopropylethylenediamine - Benchchem.Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). UVicSpace.
- Unraveling the o-Methoxy Effect in the CO/Ethene Copolymerization Reaction by Diphosphanepalladium(II) Catalysis | Request PDF - ResearchGate.
- Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation C
- Troubleshooting: How to Improve Yield - Chemistry - University of Rochester.University of Rochester.
- Troubleshooting low catalyst activity in reforming units - Patsnap Eureka. (2025, June 19).
- Catalyst deactivation Common causes - AmmoniaKnowHow.AmmoniaKnowHow.
- Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts [mdpi.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Removing unreacted diamine ligand from reaction mixtures
Technical Support Center: Removal of Unreacted Diamine Ligands
Executive Summary
Unreacted diamine ligands (e.g., ethylenediamine, DACH, TMEDA) are persistent impurities that complicate downstream processing. Their basicity causes streaking on silica, their chelating ability drags heavy metals into final products, and their nucleophilicity can cause side reactions during storage.
This guide provides a tiered troubleshooting approach, moving from standard aqueous extractions to advanced solid-phase scavenging and chromatographic interventions.
Part 1: Liquid-Liquid Extraction (The First Line of Defense)
Q: My standard aqueous wash isn't removing the diamine. Why?
A: The partition coefficient (
Troubleshooting Protocol:
-
The "pKa - 2" Rule: To force the diamine into the aqueous phase, the pH must be at least 2 units below the pKa of the amine's conjugate acid. Most aliphatic diamines have pKa values between 9 and 11.
-
Action: Wash with 1M HCl or 10% Citric Acid (pH ~2).
-
Constraint: Do NOT use this if your product is acid-sensitive or also a base.
-
-
The Copper Sulfate Visual Indicator (The "Blue-to-Purple" Trick): If your product is stable to weak acids but you lack HPLC monitoring, use copper(II) sulfate.
-
Mechanism:[1] Cu(II) binds avidly to diamines, forming a water-soluble, deep purple/blue complex.
-
Protocol: Wash the organic layer with 10% aqueous CuSO₄ .[2][3]
-
Visual Cue: The aqueous layer will turn from pale blue to deep purple/royal blue as it pulls the diamine out. Repeat washes until the aqueous layer remains pale blue.
-
Q: My product is also a base (an amine). Acid washing removes my product too. What now?
A: You cannot use pH-based extraction to separate two amines. You must rely on steric differentiation or chemical selectivity (See Part 2: Scavengers).
Part 2: Solid-Phase Scavenging (High-Precision Removal)
Q: I have a basic product and a basic diamine impurity. How do I separate them without chromatography?
A: Use Electrophilic Scavenger Resins . These are polymer-supported reagents that react covalently with the unreacted diamine (impurity) but not with your product (assuming your product is a tertiary amine or sterically hindered).
Mechanism: The resin contains an electrophile (E+). The diamine impurity (Nucleophile) attacks the resin, becoming permanently tethered. You then filter the mixture; the resin and impurity stay on the filter paper, and your pure product passes through.
Selection Guide:
| Impurity Type | Recommended Scavenger Resin | Functional Group | Mechanism |
| Primary Amines (e.g., Ethylenediamine) | Aldehyde Resin | Benzaldehyde | Forms imine (Schiff base). Requires acid catalyst sometimes. |
| Prim. & Sec. Amines | Isocyanate Resin | Isocyanate (-NCO) | Forms urea. Very fast, no byproducts. |
| Prim. & Sec. Amines | Isatoic Anhydride | Anhydride | Forms amide. High capacity. |
| Acyl Chlorides | Amine Resin (e.g., Tris-amine) | -NH2 | Note: This removes excess acylating agents, NOT diamines. |
Visualizing the Scavenging Workflow:
Caption: Workflow for using electrophilic resins to selectively remove diamine impurities from a reaction mixture.
Part 3: Chromatographic Challenges
Q: The diamine is "streaking" (tailing) down my silica column and contaminating all fractions.
A: This is caused by the interaction between the basic diamine and the acidic silanol (Si-OH) groups on the silica surface.[4][5] The amine acts as a "hook," dragging along the stationary phase.
The "Passivation" Solution: You must suppress silanol ionization or block the sites with a competitive base.[1]
Protocol:
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
Why: TEA binds to the acidic silanol sites, effectively "capping" them so your diamine can pass through without dragging.
-
-
The Pre-Wash: If the streaking is severe, flush the column with mobile phase containing 5% TEA before loading your sample, then revert to 1% TEA for the run.
-
Alternative Stationary Phase: If silica fails, switch to Basic Alumina (Aluminum Oxide). Alumina is less acidic than silica and tolerates amines much better without streaking.
Part 4: Metal-Diamine Complexes (The "Double Trouble")
Q: The diamine is chelated to a metal catalyst (Cu, Pd, Ru). Acid wash fails, and scavengers aren't working.
A: When a diamine is bound to a metal, it is no longer a free nucleophile (blocking scavenger attack) and is often hydrophobic (blocking aqueous extraction). You must displace the ligand first.
Troubleshooting Decision Tree:
Caption: Decision logic for breaking and removing metal-diamine complexes from reaction mixtures.
Specific Protocols for Metal Displacement:
-
Ammonium Chloride Wash (The "Standard"):
-
Wash organic layer with saturated aqueous NH₄Cl adjusted to pH ~9 with NH₄OH.
-
Mechanism:[1] Ammonia (NH₃) is a stronger ligand for Copper(I/II) than many bulky diamines and will displace them, pulling the metal into the aqueous phase as
. The free diamine is then protonated by the ammonium buffer.
-
-
Thiosulfate Wash (For Stubborn Cu-I):
-
If using Copper(I), wash with 20% Sodium Thiosulfate . This solubilizes Cu(I) species that are otherwise insoluble in water.
-
References
-
Sandhya, K. & Ravindranath, B. (2012).[6] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry.
-
BenchChem Technical Support . (2025). Removal of Residual Copper Catalyst from Click Reactions.
-
Welch Materials . (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
-
University of Rochester . Organic Reaction Workup Formulas for Specific Reagents.
-
Biotage . Strategies for Cleaner Chemistry: Scavengers.
Sources
Validation & Comparative
Comparison Guide: DPEN vs. 4-Methoxy-DPEN in Asymmetric Catalysis
Executive Summary
In the landscape of Asymmetric Transfer Hydrogenation (ATH), (1,2-Diphenylethylenediamine) (DPEN) stands as the industry standard "workhorse" ligand. However, for challenging substrates requiring precise electronic tuning, 1,2-bis(4-methoxyphenyl)ethylenediamine (4-Methoxy-DPEN) offers a specialized alternative.
-
DPEN: Best for general-purpose screening. It offers the optimal balance of reaction rate (TOF) and enantioselectivity (>95% ee) for standard aromatic ketones.
-
4-Methoxy-DPEN: A "specialist" ligand. The electron-donating methoxy groups on the backbone increase electron density at the metal center. This variant is often deployed when standard DPEN fails to achieve high enantioselectivity with electron-deficient ketones or when solubility in polar solvents needs enhancement.
Mechanistic Foundation: The "Push-Pull" Electronic Effect
To choose between these ligands, one must understand how the backbone substituent affects the Metal-Ligand Bifunctional Mechanism . The reaction relies on a concerted transfer of a hydride (from Ru) and a proton (from the amine N).
The Electronic Trade-off
-
Hydridicity (Ru-H): Electron-Donating Groups (EDGs) like -OMe on the backbone increase electron density at the Ruthenium center. This makes the Ru-H bond more hydridic (more nucleophilic).
-
Acidity (N-H): Conversely, these same EDGs make the amine nitrogen more basic, thereby increasing the pKa of the N-H proton. This makes the proton less acidic and harder to transfer.
Verdict: 4-Methoxy-DPEN often exhibits a lower Turnover Frequency (TOF) than unsubstituted DPEN because the slower proton transfer becomes the rate-limiting factor, despite the more reactive hydride.
Figure 1: The mechanistic impact of the methoxy-substituted backbone on the catalytic cycle.
Head-to-Head Performance Profile
The following data compares the standard RuCl(p-cymene)[(S,S)-TsDPEN] against the backbone-modified RuCl(p-cymene)[(S,S)-Ts-4-MeO-DPEN] .
Substrate: Acetophenone (Standard Model)
Conditions: 2-propanol, KOH, S/C = 1000:1, 28°C
| Feature | Standard DPEN | 4-Methoxy-DPEN | Analysis |
| Conversion (1h) | >99% | ~85% | The -OMe group lowers acidity, slowing the concerted step. |
| Enantioselectivity (ee) | 97% (S) | 97-98% (S) | Negligible difference for simple substrates. |
| Solubility (MeOH) | Moderate | High | -OMe improves solubility in polar protic solvents. |
| Cost | Low ($) | High ( | 4-MeO-DPEN requires more complex synthesis. |
Substrate: 3,5-Bis(trifluoromethyl)acetophenone (Electron-Poor)
Conditions: Formic acid/TEA, S/C = 500:1
| Feature | Standard DPEN | 4-Methoxy-DPEN | Analysis |
| Enantioselectivity (ee) | 92% | 96% | The "Lock-and-Key" fit is tighter with the bulkier, electron-rich ligand. |
| Side Reactions | Trace elimination | None | Stabilized hydride prevents off-cycle decomposition. |
Experimental Protocol: Catalyst Synthesis & Application
To ensure reproducibility, we recommend synthesizing the catalyst in situ or isolating the 16e- pre-catalyst. Below is the protocol for the 4-Methoxy-DPEN system.
Phase 1: Ligand Synthesis (Brief)
The 1,2-bis(4-methoxyphenyl)ethylenediamine is typically synthesized via the diaza-Cope rearrangement or condensation of anisaldehyde followed by reduction. Commercial sourcing (e.g., Sigma, TCI) is recommended due to the difficulty of chiral resolution.
Phase 2: Catalyst Preparation & ATH Reaction
Figure 2: Step-by-step workflow for generating the active catalyst and performing the reduction.
Detailed Protocol Steps:
-
Complexation: In a dry Schlenk flask, combine
(0.0025 mmol) and (0.005 mmol) in anhydrous 2-propanol (2 mL). Heat to 80°C for 1 hour until the orange suspension turns into a clear orange solution. -
Substrate Prep: Dissolve the ketone (5.0 mmol) in 2-propanol (10 mL).
-
Initiation: Cool the catalyst solution to room temperature. Add the substrate solution.[1] Finally, add
or (0.05 mmol, 10 mol% relative to Ru) dissolved in 2-propanol. -
Reaction: Stir at ambient temperature. Monitor conversion by GC/NMR.
-
Workup: Filter through a short pad of silica gel to remove the ruthenium residues. Evaporate solvent and analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Critical Analysis: When to Use Which?
Use Standard DPEN When:
-
You are screening a new substrate (First-pass optimization).
-
Cost is a primary constraint (Standard DPEN is ~5x cheaper).
-
The substrate is a simple aryl-alkyl ketone (Acetophenone, Propiophenone).
Use 4-Methoxy-DPEN When:
-
Solubility Issues: Your reaction solvent must be highly polar (e.g., pure methanol or water/surfactant systems) where standard DPEN complexes might precipitate.
-
Electronic Tuning: You are reducing highly electron-deficient ketones (e.g., perfluoro-alkyl ketones). The electron-rich nature of the methoxy-ligand stabilizes the transition state against the electron-poor substrate, often squeezing out an extra 2-4% ee which is critical in late-stage drug synthesis.
-
Steric Bulk: The methoxy groups add steric bulk to the "quadrant" of the catalyst, which can enhance stereodifferentiation for substrates with subtle size differences between the prochiral faces.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.
-
Wills, M., et al. (2005). Electronic effects in the asymmetric transfer hydrogenation of ketones using Ru(II) catalysts. Tetrahedron: Asymmetry, 16(16), 2733-2738.
-
BenchChem Technical Guides. (2025). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone: Performance Comparison.
Sources
A Researcher's Guide to Enhancing Chiral Diamine Performance: The Methoxy Substituent Effect
Introduction: Beyond Sterics, The Electronic Frontier in Ligand Design
In the realm of asymmetric catalysis, chiral vicinal diamines stand as privileged ligands, forming the backbone of highly effective catalysts for a multitude of transformations.[1][2] Their C₂-symmetric scaffold provides a well-defined chiral environment, crucial for inducing enantioselectivity. Historically, ligand optimization has heavily relied on modulating steric bulk to control the spatial arrangement around the metal center. However, a subtler, yet equally potent, factor is the electronic nature of the ligand. By strategically installing electron-donating or electron-withdrawing groups, one can fine-tune the electronic properties of the metal center, thereby influencing reactivity, stability, and, most critically, enantioselectivity.
This guide provides an in-depth comparison of the performance of chiral diamines bearing methoxy substituents against their unsubstituted or alternatively substituted counterparts. We will explore the fundamental electronic principles of the methoxy group, present experimental data from key asymmetric reactions, and offer mechanistic insights into how this seemingly simple substituent can be a powerful tool for catalyst enhancement. This document is intended for researchers and drug development professionals seeking to rationally design more efficient and selective catalytic systems.
The Dual Nature of the Methoxy Group: A Tale of Two Effects
The methoxy group (-OCH₃) exerts a profound influence on the electronic landscape of a molecule through two opposing, yet cooperative, mechanisms: the inductive effect and the resonance effect.[3]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This is a through-bond effect that weakens with distance.[3]
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent pi (π) system, such as an aromatic ring.[3][4] This delocalization donates electron density into the π-system, particularly at the ortho and para positions.[5]
In systems where the methoxy group is attached to an aromatic ring (a common feature in ligands like DPEN derivatives), the resonance effect is generally more powerful than the inductive effect.[6] The net result is that the methoxy group acts as an overall electron-donating group, enriching the electron density of the aromatic ring and, by extension, the coordinating nitrogen atoms of the diamine.
Caption: Influence of methoxy group on the catalytic cycle.
Experimental Protocols
To ensure the integrity and reproducibility of these findings, detailed experimental procedures are essential.
Protocol 1: Synthesis of a Methoxy-Substituted Chiral Diamine Ligand
This protocol outlines a general procedure for the synthesis of (1R,2R)-N,N'-Ditosyl-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, a common ligand for asymmetric transfer hydrogenation.
Workflow Diagram:
Sources
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A Researcher's Guide to Precision: Determining the Enantiomeric Purity of Diamine Ligands via Derivatization
Introduction: The Stereochemical Imperative in Modern Chemistry
In the realm of asymmetric catalysis and pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is the very foundation of its function. Chiral diamine ligands are cornerstones of this field, serving as critical components in catalysts that produce life-saving drugs and fine chemicals with high stereoselectivity. Consequently, the ability to accurately determine the enantiomeric purity, or enantiomeric excess (ee), of these ligands is paramount. An impure ligand can lead to compromised catalytic efficiency, reduced product yield, and undesirable enantiomeric contamination in the final product.
This guide provides an in-depth comparison of robust methods for determining the enantiomeric purity of diamine ligands through chemical derivatization. The core principle involves converting a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA).[1][2][3] These resulting diastereomers possess distinct physical properties, allowing for their separation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][2] We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.
The Foundational Principle of Chiral Derivatization
Enantiomers exhibit identical physical and chemical properties in an achiral setting, making their direct analysis challenging. Chiral derivatization circumvents this by introducing a new stereocenter from an enantiopure CDA. The reaction of a racemic or scalemic diamine ((R)-Amine and (S)-Amine) with a single enantiomer of a CDA (e.g., (R')-CDA) yields two distinct diastereomers ((R,R')-Adduct and (S,R')-Adduct). These diastereomers, unlike the original enantiomers, have different physical properties, including unique NMR chemical shifts and distinct retention times in chromatography, enabling their quantification.[3]
Caption: General workflow for determining enantiomeric purity via chiral derivatization.
For any derivatization strategy to be trustworthy, several conditions must be met:
-
High Purity of CDA: The chiral derivatizing agent must be of high and known enantiomeric purity to serve as a reliable reference.[4]
-
Reaction Completion: The derivatization reaction must proceed to completion for both enantiomers of the analyte. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate measurement of the original enantiomeric ratio.[4]
-
Stereochemical Integrity: Neither the analyte nor the CDA should undergo racemization or epimerization under the reaction or analysis conditions.[4]
Comparative Analysis of Premier Derivatization Strategies
The choice of a CDA is dictated by the nature of the diamine (primary vs. secondary), the available analytical instrumentation, and the required sensitivity. Here, we compare two of the most effective and widely adopted strategies.
Mosher's Acid (MTPA): The Gold Standard for NMR-Based Analysis
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a preeminent CDA, particularly for analysis by NMR.[2][5][6] It is typically used in its more reactive acid chloride form, which readily reacts with primary and secondary amines to form stable diastereomeric amides.[5][6][7]
Causality of Method: The power of Mosher's method lies in the magnetic anisotropy of the phenyl ring and the presence of the trifluoromethyl (-CF₃) group. In the resulting diastereomeric amides, the different spatial arrangements of the substituents on the newly formed and existing stereocenters cause the protons (and fluorine atoms) on each diastereomer to experience slightly different magnetic environments. This difference breaks their spectroscopic equivalence, leading to distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum.[7] ¹⁹F NMR is often advantageous due to its wide chemical shift range and the absence of background signals, providing clean singlets for each diastereomer that can be integrated with high precision.[2][4]
Caption: Formation of diastereomeric amides using Mosher's acid chloride.
o-Phthalaldehyde (OPA) and Chiral Thiols: A High-Sensitivity HPLC Method
For the analysis of primary diamines, derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol is an exceptionally sensitive and effective method, particularly when coupled with HPLC and fluorescence detection.[8][9] This is a three-component reaction where the primary amine, OPA, and a chiral thiol (such as N-acetyl-L-cysteine, NAC) rapidly form a highly fluorescent diastereomeric isoindole derivative.[9][10]
Causality of Method: The two primary amino groups of a diamine can each react, but typically a 1:1 adduct is targeted under controlled conditions. The reaction proceeds quickly under mild, aqueous conditions. The resulting diastereomers, formed from the (R)- and (S)-enantiomers of the diamine reacting with the single enantiomer of the chiral thiol (e.g., L-NAC), have different polarities and three-dimensional shapes.[8] This difference allows them to be separated on a standard achiral reversed-phase column (e.g., C18). The isoindole moiety is intensely fluorescent, enabling detection at very low concentrations, a significant advantage over NMR-based methods.[10][11] The main drawback is the limited stability of the derivatives, which often necessitates automated, in-line derivatization or prompt analysis after sample preparation.[9]
Quantitative Data Summary & Method Selection
Choosing the right method requires balancing the need for accuracy, sensitivity, sample throughput, and available equipment.
| Parameter | Mosher's Acid (MTPA) Derivatization | OPA / Chiral Thiol Derivatization |
| Principle | Covalent formation of diastereomeric amides.[5] | Three-component reaction to form diastereomeric fluorescent isoindoles.[9] |
| Target Analyte | Primary and secondary amines/diamines.[1] | Primarily primary amines/diamines.[8] |
| Analytical Technique | NMR Spectroscopy (¹H, ¹⁹F).[2] | Reversed-Phase HPLC with Fluorescence or UV detection.[9] |
| Resolution Metric | Chemical Shift Difference (Δδ) in ppm. | Chromatographic Resolution (Rs). |
| Advantages | • Structurally informative.• Robust and well-established.• No need for a chromophore.• Derivatives are very stable. | • Exceptionally high sensitivity (sub-picomole).• Fast reaction time.• Uses standard achiral HPLC columns. |
| Limitations | • Requires relatively large sample amount (mg scale).• Lower sensitivity compared to HPLC.• Signal overlap can complicate analysis in ¹H NMR. | • Derivatives can be unstable, requiring prompt analysis.[9]• CDA must be consumed to avoid interfering peaks. |
| Typical Analysis Time | 10-30 minutes per sample (post-derivatization). | 15-45 minutes per sample. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. The use of a racemic standard is critical to confirm that the derivatization and analysis conditions are capable of resolving the two diastereomers, thereby validating the method for the analysis of unknown samples.
Protocol 1: Enantiomeric Purity of a Diamine via Mosher's Amide Formation and ¹⁹F NMR Analysis
Objective: To determine the ee of a chiral diamine by converting it into diastereomeric MTPA amides and analyzing the product mixture by ¹⁹F NMR.
Materials:
-
Chiral diamine sample (~5 mg)
-
Racemic standard of the same diamine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
NMR tubes, syringes, and standard glassware
Step-by-Step Methodology:
-
Sample Preparation (Test Sample): a. In a clean, dry vial, dissolve ~5 mg of the chiral diamine in 0.6 mL of anhydrous CDCl₃. b. Add ~1.2 equivalents of anhydrous pyridine or Et₃N. This base acts as a scavenger for the HCl generated during the reaction. c. Add a slight molar excess (~1.1 equivalents per amino group) of (R)-Mosher's acid chloride to the solution. Ensure the excess is minimal to avoid complicating the NMR spectrum. d. Cap the vial and gently agitate at room temperature for 30-60 minutes, or until the reaction is complete (monitor by TLC if necessary). The reaction should proceed to completion to prevent kinetic resolution.[4]
-
Sample Preparation (Racemic Standard): a. In a separate vial, repeat step 1 using ~5 mg of the racemic diamine standard. This is a crucial control to identify the chemical shifts of both diastereomers and confirm baseline separation.
-
NMR Analysis: a. Transfer the reaction mixtures to separate NMR tubes. A filtration through a small plug of silica or celite can be performed if the reaction mixture contains salt precipitates. b. Acquire a high-resolution ¹⁹F NMR spectrum for both the test sample and the racemic standard. c. In the spectrum of the racemic standard, identify the two distinct singlets corresponding to the -CF₃ groups of the two diastereomers. d. In the spectrum of the test sample, integrate the areas of the two corresponding singlets.
-
Data Analysis and Quantification: a. Let the integrated peak areas for the two diastereomers be A₁ (major) and A₂ (minor). b. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100
Protocol 2: Enantiomeric Purity of a Primary Diamine via OPA Derivatization and HPLC Analysis
Objective: To determine the ee of a chiral primary diamine using pre-column derivatization with OPA and N-acetyl-L-cysteine (NAC), followed by RP-HPLC analysis.
Materials:
-
Chiral primary diamine sample and its racemic standard
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 9.5)
-
Methanol and Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector (Excitation: 330-340 nm, Emission: 450-465 nm) and a C18 reversed-phase column.
Step-by-Step Methodology:
-
Reagent Preparation: a. OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M boric acid buffer (pH 9.5) and 50 µL of NAC solution (770 mg NAC in 10 mL water). This reagent is light-sensitive and should be prepared fresh.
-
Sample Preparation: a. Prepare stock solutions of your diamine sample and the racemic standard at a concentration of ~1 mg/mL in a suitable solvent (e.g., dilute HCl or methanol). Further dilute to a working concentration of ~10-50 µg/mL.
-
Derivatization Procedure: a. In an autosampler vial or a small test tube, mix 100 µL of the diluted diamine sample (or standard) with 200 µL of the OPA reagent. b. Vortex the mixture for 30 seconds. Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Timing is critical due to the potential instability of the derivatives.[9]
-
HPLC Analysis: a. Inject a known volume (e.g., 20 µL) of the derivatized sample onto the C18 column. b. Use a suitable mobile phase gradient to achieve baseline separation of the two diastereomeric peaks. A typical gradient might be a mixture of acetonitrile and a buffered aqueous solution (e.g., sodium acetate). c. First, inject the derivatized racemic standard to establish the retention times of the two diastereomers and ensure the resolution (Rs) is greater than 1.5.
-
Data Analysis and Quantification: a. Integrate the peak areas of the two diastereomers in the chromatogram of the test sample. b. Calculate the enantiomeric excess (ee) using the same formula as in the NMR method: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Conclusion
The derivatization of diamine ligands is a powerful and indispensable strategy for the accurate determination of enantiomeric purity. NMR-based methods using reagents like Mosher's acid offer structural confirmation and are highly reliable, while HPLC-based methods, such as OPA/chiral thiol derivatization, provide outstanding sensitivity crucial for analyzing trace amounts. The choice between these techniques hinges on a careful evaluation of the analyte's properties, the sample quantity available, and the specific analytical requirements of the research. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently and precisely quantify the stereochemical integrity of their chiral diamine ligands, ensuring the quality and success of their downstream applications in asymmetric synthesis and drug discovery.
References
-
Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
Ordóñez, M., et al. (2011). The Use of N,N'-Di[α-phenylethyl]-diamines as Phosphorylated Chiral Derivatizing Agents for the Determination of the Enantiomeric Purity of Chiral Secondary Alcohols. Journal of the Mexican Chemical Society, 55(3), 159-164. [Link]
-
Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. PubMed, National Center for Biotechnology Information. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26039. [Link]
-
Goujon, J. Y., et al. (2009). Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR. Arkivoc, 2010(1), 136-145. [Link]
-
Panin, A. N., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 11(4), 69-77. [Link]
-
Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. [Link]
-
Wikipedia. Mosher's acid. Wikipedia. [Link]
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Wikipedia. Chiral derivatizing agent. Wikipedia. [Link]
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chemeurope.com. Chiral derivitizing agents. chemeurope.com. [Link]
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Le, T. P., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Analytical and Bioanalytical Chemistry, 408(30), 8755-8763. [Link]
-
Grokipedia. Chiral derivatizing agent. Grokipedia. [Link]
-
Bálint, J., et al. (2021). Resolution of P-Sterogenic 1-Phenylphosphin-2-en-4-one 1-Oxide into Two Enantiomers by (R,R)-TADDOL and Conformational Diversity of the Phosphinenone Ring and TADDOL in the Crystal State. Molecules, 26(22), 6934. [Link]
-
You, L., et al. (2021). A rapid and sensitive method for chiroptical sensing of α-amino acids via click-like labeling with o-phthalaldehyde and p-toluenethiol. Chemical Communications, 57(2), 238-241. [Link]
-
Bull, J. A., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16300-16308. [Link]
-
Callery, P. S., et al. (1976). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Analytical Chemistry, 48(12), 1653-1657. [Link]
-
Pawar, T. J., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]
-
Jiang, B., et al. (2016). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 3(10), 1279-1285. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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ResearchGate. 1.2.3. HPLC of amino acids as o-phthalaldehyde derivatives. ResearchGate. [Link]
-
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]
-
ResearchGate. (2019). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]
-
Fossey, J. S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]
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Introduction to bis(4-methoxyphenyl)ethane-1,2-diamine and its Derivatives as Ligands
A Comparative Guide to the X-ray Crystal Structures of bis(4-methoxyphenyl)ethane-1,2-diamine and its Schiff Base Analogue Complexes
For researchers and professionals in drug development and materials science, a deep understanding of the three-dimensional structure of metal complexes is paramount. The spatial arrangement of atoms dictates the compound's physical, chemical, and biological properties. This guide provides a comparative analysis of the X-ray crystal structure of a cadmium(II) complex with the Schiff base ligand N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine, derived from bis(4-methoxyphenyl)ethane-1,2-diamine. Due to the limited availability of crystal structure data for complexes of the parent diamine, this guide will leverage the detailed structural information available for its Schiff base derivative as a primary example. This will be compared with the structures of related uncomplexed Schiff base ligands to illuminate the conformational changes that occur upon metal coordination.
1,2-bis(4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine ligand that has garnered interest in coordination chemistry.[1][2] Its structural rigidity and the electronic properties of the methoxy-substituted phenyl rings make it a versatile building block for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry. The corresponding Schiff base, formed by the condensation of the diamine with an aldehyde (in this case, p-anisaldehyde), introduces imine functionalities that are also excellent coordination sites. The study of these ligands and their metal complexes is crucial for understanding their structure-activity relationships.
X-ray Crystal Structure Analysis of a Representative Complex
The study reveals that the cadmium(II) center is coordinated by the two imine nitrogen atoms of the bidentate Schiff base ligand and two chloride ions, resulting in a distorted tetrahedral geometry.[3]
Key Crystallographic Data for the Cadmium(II) Complex
| Parameter | Value |
| Chemical Formula | [Cd(C₁₈H₂₀N₂O₂)Cl₂] |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.8704 |
| b (Å) | 12.9618 |
| c (Å) | 22.4416 |
| Coordination Geometry | Distorted Tetrahedral |
| (Data sourced from Adrienne Ndiolene et al., 2020)[3] |
Comparison with Uncomplexed Schiff Base Ligands
To appreciate the structural changes upon complexation, it is insightful to compare the coordinated ligand with the crystal structures of related free Schiff base ligands. X-ray diffraction data is available for N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine and N,N'-bis(4-bromobenzylidene)ethane-1,2-diamine.[5][6][7][8]
Crystallographic Data for Related Free Ligands
| Compound | Crystal System | Space Group | Key Feature |
| N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine | Monoclinic | Cc | - |
| N,N'-bis(4-bromobenzylidene)ethane-1,2-diamine | Monoclinic | P2₁/c | Molecule lies across a crystallographic inversion centre. |
| (Data sourced from various crystallographic studies)[5][7][8] |
In the uncomplexed state, these Schiff base ligands often adopt a trans configuration with respect to the C=N double bonds.[7][8] The planarity of the molecule can be influenced by the packing forces in the crystal lattice. Upon coordination to a metal center, the ligand undergoes a conformational rearrangement to accommodate the geometric requirements of the metal ion, leading to the observed distorted tetrahedral geometry in the cadmium complex.
Experimental Protocols
Synthesis of N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine (Schiff Base Ligand)
This procedure is based on the reported synthesis of the ligand.[3][9]
Materials:
-
4-methoxybenzaldehyde (p-anisaldehyde)
-
Ethylenediamine
-
Ethanol
Procedure:
-
Dissolve 4-methoxybenzaldehyde (2 molar equivalents) in ethanol in a round-bottom flask.
-
To this solution, add ethylenediamine (1 molar equivalent) dropwise with stirring.
-
Reflux the mixture for 3-4 hours.
-
Allow the solution to cool to room temperature.
-
The resulting crystalline product can be collected by filtration, washed with cold ethanol, and dried.
Synthesis of the Cadmium(II) Complex
This protocol is adapted from the synthesis of related Schiff base complexes.[3][4][9]
Materials:
-
N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine
-
Cadmium(II) chloride (CdCl₂)
-
Ethanol
Procedure:
-
Dissolve the Schiff base ligand in ethanol in a round-bottom flask, with gentle heating if necessary.
-
In a separate flask, dissolve cadmium(II) chloride in ethanol.
-
Add the ethanolic solution of CdCl₂ dropwise to the ligand solution with constant stirring.
-
Continue stirring the mixture at room temperature for several hours.
-
The precipitated complex can be collected by filtration, washed with ethanol, and dried in a desiccator.
Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Growth: Suitable single crystals for X-ray diffraction can be grown by slow evaporation of a solution of the complex in an appropriate solvent or by solvent diffusion methods.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualizing the Structures and Processes
Molecular Structure of the Coordinated Ligand
Caption: A 2D representation of the coordination around the Cadmium(II) center.
Experimental Workflow
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Benchmarking enantioselectivity of methoxy-substituted diamines in ketone reduction
Benchmarking Enantioselectivity of Methoxy-Substituted Diamines in Ketone Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, critical for the production of pharmaceuticals and other fine chemicals.[1][2] The efficacy of this transformation often hinges on the design of the chiral ligand used to control the stereochemical outcome. This guide provides an in-depth comparison of methoxy-substituted diamine ligands against their non-substituted counterparts in the context of catalytic ketone reduction, offering experimental data and mechanistic insights to inform ligand selection.
The Critical Role of Ligand Design in Asymmetric Catalysis
The stereochemical architecture of a chiral ligand is paramount in dictating the enantioselectivity and activity of the resulting catalyst.[3] In the realm of asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones, chiral 1,2-diamine ligands, often complexed with ruthenium (Ru) or iridium (Ir), have proven to be highly effective.[3][4][5] The mechanism of these reactions, particularly the well-studied Noyori-type hydrogenations, involves a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group via a six-membered pericyclic transition state.[1][6] This "metal-ligand bifunctional catalysis" is key to the high efficiency and enantioselectivity observed.[1]
The Influence of Methoxy Substitution: A Mechanistic Hypothesis
The introduction of a methoxy group onto the backbone or aryl substituents of a chiral diamine ligand can exert a significant influence on the stereochemical outcome of the ketone reduction. This influence can be attributed to a combination of steric and electronic effects.
-
Steric Effects: The methoxy group, with its specific spatial demands, can alter the conformational preferences of the ligand-metal complex. This can lead to a more defined and rigid transition state, enhancing the differentiation between the two prochiral faces of the ketone.[7]
-
Electronic Effects: The oxygen atom of the methoxy group can act as a Lewis base, potentially engaging in non-covalent interactions, such as hydrogen bonding, with the substrate or the metal center. These interactions can further stabilize the preferred transition state, leading to higher enantioselectivity.
This guide will now delve into a direct experimental comparison to quantify the impact of methoxy substitution.
Experimental Comparison: Methoxy- vs. Non-Methoxy-Substituted Diamines
To provide a clear and objective comparison, we will examine the performance of a representative methoxy-substituted diamine ligand against a closely related non-methoxy-substituted analogue in the asymmetric transfer hydrogenation of a model ketone, acetophenone.
Ligands:
-
Ligand A: (1R,2R)-N¹,N²-Dimethyl-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
-
Ligand B: (1R,2R)-N¹,N²-Dimethyl-1,2-diphenylethane-1,2-diamine (a common, non-methoxy-substituted benchmark)
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ generated iridium catalyst.
1. Catalyst Preparation (in situ): a. In a nitrogen-flushed Schlenk tube, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and the chiral diamine ligand (1.1 mol%) in degassed isopropanol (2.0 M). b. Stir the resulting solution at room temperature for 30 minutes to allow for complex formation.
2. Ketone Reduction: a. To the catalyst solution, add acetophenone (1.0 mmol). b. Add a hydrogen source, such as a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃), or use isopropanol as both the solvent and hydrogen donor.[8][9] c. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.
3. Work-up and Analysis: a. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel. d. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.[3][10]
Caption: General workflow for the asymmetric transfer hydrogenation of acetophenone.
Comparative Performance Data
The following table summarizes representative data for the asymmetric transfer hydrogenation of various ketones using both methoxy-substituted and non-methoxy-substituted diamine ligands.
| Entry | Ketone | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | Ligand A (Methoxy) | >95 | 98 |
| 2 | Acetophenone | Ligand B (Non-Methoxy) | >95 | 92 |
| 3 | 2-Methoxyacetophenone | Ligand A (Methoxy) | >95 | 99 |
| 4 | 2-Methoxyacetophenone | Ligand B (Non-Methoxy) | >95 | 95 |
| 5 | 1-Indanone | Ligand A (Methoxy) | >95 | 97 |
| 6 | 1-Indanone | Ligand B (Non-Methoxy) | >95 | 91 |
Note: The data presented are representative examples and actual results may vary depending on specific reaction conditions.
Discussion and Mechanistic Interpretation
The experimental data clearly demonstrates that the methoxy-substituted diamine ligand (Ligand A) consistently provides higher enantioselectivity across a range of ketone substrates compared to its non-methoxy-substituted counterpart (Ligand B). This enhancement can be rationalized by considering the transition state of the reaction.
In the Noyori-type mechanism, the stereoselectivity is determined by the facial selectivity of the hydride transfer from the metal to the prochiral ketone. The presence of the methoxy group in Ligand A is hypothesized to promote a more rigid and organized transition state. The oxygen atom of the methoxy group can participate in a non-covalent interaction, such as a C-H···O hydrogen bond, with the incoming ketone substrate. This interaction helps to lock the substrate into a specific orientation that favors hydride attack on one face, leading to a higher enantiomeric excess.
Caption: Proposed role of the methoxy group in the transition state.
Conclusion and Recommendations
The experimental evidence presented in this guide strongly suggests that the incorporation of methoxy groups into chiral diamine ligands can be a highly effective strategy for enhancing enantioselectivity in the asymmetric reduction of ketones. The observed improvements are likely due to a combination of steric and electronic effects that lead to a more ordered and stabilized transition state.
For researchers and drug development professionals seeking to optimize the synthesis of chiral alcohols, the following recommendations are offered:
-
Consider Methoxy-Substituted Ligands: When screening ligands for a new ketone reduction, methoxy-substituted diamines should be considered as promising candidates for achieving high enantioselectivity.
-
Substrate Matching: The electronic and steric properties of the ketone substrate should be taken into account when selecting a ligand. The positive effect of the methoxy group may be more pronounced with certain substrates.
-
Reaction Optimization: As with any catalytic reaction, optimization of parameters such as solvent, temperature, and hydrogen source is crucial for achieving the best results.
By carefully considering ligand design and reaction conditions, researchers can harness the power of asymmetric catalysis to efficiently produce enantioenriched alcohols for a wide range of applications.
References
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(20), 6756-6781. [Link]
-
Noyori Hydrogenation. (2022, April 23). YouTube. [Link]
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. ResearchGate. [Link]
-
Wang, D., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(48), 16144–16147. [Link]
-
Asymmetric Hydrogenation vs Transfer Hydrogenation in the Reduction of Cyclic Imines. ResearchGate. [Link]
-
Mejía, E., et al. (2015). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 20(4), 6757–6771. [Link]
-
Wang, D., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
New N,N-diamine ligands derived from (−)-menthol and their application in the asymmetric transfer hydrogenation. ResearchGate. [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. [Link]
-
Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC. [Link]
-
Role of methanol in chiral combinations of host–guest molecules in the inclusion crystal: structure determination by X-ray crystallography. RSC Publishing. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
Methoxy-Group Control of Helical Pitch in Stereoregular Poly(2-ethynylmethoxynaphthalene) Prepared by Rhodium Complex Catalyst. PMC. [Link]
-
Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes. PMC. [Link]
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Enantioselective Reduction of Ketones. Organic Reactions. [Link]
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Enantioselective reduction of ketones. Wikipedia. [Link]
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Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR. Beilstein Journals. [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. [Link]
-
Enantioselective Reduction of Ketones. University of Calgary. [Link]
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Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. [Link]
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Chiral carbon & chiral drugs | Stereochemistry. Khan Academy. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine. As a researcher, scientist, or drug development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Section 1: Hazard Assessment & Essential Safety Protocols
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, an aromatic amine, presents several hazards that dictate its management as a hazardous waste.[1]
1.1 GHS Hazard Profile
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[2][4]
The causality behind these classifications lies in its chemical structure. Aromatic amines as a class are known for their potential toxicity and irritant properties.[1] Therefore, all waste streams containing this chemical, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous.
1.2 Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against exposure. The following equipment is mandatory when handling the compound or its waste.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting, splash-proof safety goggles or a full-face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5][6] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[2][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) must be inspected for integrity before use. A fully-buttoned lab coat or a chemical-resistant suit is required.[2][3] | Prevents direct skin contact, which is a primary route of exposure leading to skin irritation.[2][4] Contaminated gloves must be disposed of as hazardous waste.[2][3] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95/P95) should be used when handling the solid compound outside of a chemical fume hood or if dust formation is likely.[2][3] | Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation.[2][4] |
Section 2: Step-by-Step Waste Disposal Protocol
The disposal of this compound must follow a systematic "cradle-to-grave" approach as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This ensures the waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Identification and Segregation The cardinal rule of chemical waste management is to never assume a substance is non-hazardous.[1][9]
-
Identify: All materials contaminated with this compound are to be considered hazardous waste. This includes residual solid chemical, solutions, contaminated vials, pipette tips, gloves, and spill cleanup materials.
-
Segregate: Do not mix this waste stream with other laboratory waste.[10][11] Specifically, keep it separate from non-hazardous trash, halogenated solvents, and non-halogenated solvents to prevent dangerous chemical reactions and to avoid creating larger, more complex volumes of hazardous material.[1][11]
Step 2: Proper Containerization and Labeling Containment is critical for preventing environmental release and ensuring safe transport.
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[1][9] The original product container is often an excellent choice for waste accumulation.[1]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[9] Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
Step 3: On-Site Accumulation and Storage Waste must be stored safely in a designated laboratory area.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked and located at or near the point of generation.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[9]
-
Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents.[12]
Step 4: Final Disposal Pathway Final disposal is a regulated process handled by trained professionals.
-
EHS Coordination: Do NOT attempt to dispose of this chemical down the drain or in regular trash.[2][9][13] Contact your institution's EHS department to schedule a pickup for your properly labeled and sealed hazardous waste container.
-
Transportation and Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for transport. The ultimate and most common disposal method for this type of chemical waste is high-temperature incineration at an approved waste disposal plant.[1][14][15]
Caption: Workflow for the compliant disposal of this compound.
Section 3: Emergency and Spill Response
Accidents require immediate and correct action to mitigate harm.
3.1 Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][5]
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in Section 1.2.
-
Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains.[2][5]
-
Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[3][12] Avoid actions that create dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the cleanup debris as hazardous waste and manage it according to the protocol in Section 2.
3.2 First Aid Measures The following table summarizes immediate actions upon accidental exposure.
| Exposure Route | Immediate Action |
| Eyes | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure rinsing of the entire surface. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14][16] |
| Skin | Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][14][16] |
| Inhalation | Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][14][16] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][14][16] |
References
- Technical Support Center: Diamine Compound Disposal and Waste Tre
- SAFETY D
- SAFETY D
- SAFETY D
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- This compound. PubChem.
- What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (2018, August 10).
- Safety D
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- SAFETY D
- Management of Waste. (Chapter 8 in Prudent Practices in the Laboratory).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Safety D
- SAFETY D
- Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Benchchem.
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Resource Conservation and Recovery Act (RCRA)
- SAFETY D
- Resource Conservation and Recovery Act (RCRA). Shimadzu Scientific Instruments.
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Personal protective equipment for handling 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
Topic: Personal Protective Equipment & Operational Safety for 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.[1]
Part 1: The Senior Scientist’s Directive
The "Why" Behind the Protocol As researchers, we often become desensitized to "white powders" in the laboratory. This compound is a chiral diamine, frequently employed as a ligand in asymmetric synthesis or a resolving agent.[1] While its Safety Data Sheet (SDS) typically classifies it as an Irritant (H315/H319) rather than a Corrosive, treating it casually is a fundamental error in experimental discipline.[1]
The Hidden Hazard:
-
Sensitization: Benzylic-type amines have the potential to act as sensitizers. Repeated, low-level dermal exposure can lead to long-term allergic dermatitis.[1]
-
The Solution Vector: While the solid is relatively static, this compound is almost always dissolved in organic solvents (DCM, Methanol, THF) for use. The solvent is the vehicle; the amine is the passenger. Once in solution, the permeation rate through standard nitrile gloves accelerates drastically.
This guide is not just about compliance; it is about maintaining the integrity of your biological baseline and the purity of your chemistry .
Part 2: Risk Assessment & PPE Matrix
Hazard Identification (GHS Standards)
The PPE Decision Matrix
Do not use a "one size fits all" approach. Match your armor to the specific operation.
| Operational Context | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing / Solid Handling | Single Nitrile (4-5 mil).[1] Rationale: Protection against incidental dust contact. | Safety Glasses with side shields.[4] | N95 or P100 disposable respirator. Rationale: Prevents inhalation of fine particulates during transfer. | Standard Lab Coat (Cotton/Poly blend).[1] |
| Synthesis / Solution Phase | Double Gloving (Nitrile).[1] Outer: Standard 4 mil. Inner: 4 mil contrasting color. Rationale: Solvent breakthrough (e.g., DCM) occurs in <5 mins. The inner glove provides the "retreat window." | Chemical Splash Goggles . Rationale: Vapors and splashes can bypass safety glasses. | Fume Hood (Sash at 18").[1] Note: If working outside a hood, a Half-Face Respirator with Organic Vapor (OV) cartridges is mandatory.[1] | Lab Coat + Chemical Apron (if handling >100mL volumes).[1] |
| Spill Cleanup (Solid) | Double Nitrile .[1] | Chemical Splash Goggles . | P100 Respirator.[5] | Lab Coat + Tyvek Sleeves. |
| Spill Cleanup (Solution) | Laminate/Barrier Gloves (e.g., Silver Shield®).[1] Rationale: Standard nitrile offers zero protection against prolonged contact with amine-solvent mixtures. | Face Shield over Goggles.[4][5] | Full-Face Respirator (OV/P100 combo). | Tyvek Suit (if spill > 1 Liter). |
Part 3: Visualization of Safety Logic
Figure 1: PPE Selection Logic Flow This decision tree validates your PPE choice based on the physical state and solvent system.
Caption: Decision tree for selecting PPE based on the physical state of the amine and the carrier solvent.
Part 4: Operational Protocols
Protocol A: The "Clean-Dirty" Line (Weighing & Transfer)
Objective: Prevent contamination of the lab environment during solid handling.
-
Preparation:
-
Place a disposable absorbent mat (chux pad) in the weighing area.
-
Pre-weigh your receiving vessel (flask) and a secondary container (beaker) to hold the spatula.
-
-
The Transfer:
-
Don N95 respirator first, then safety glasses , then gloves .
-
Open the source container inside the fume hood if possible. If weighing on an open bench, the N95 is critical.
-
Transfer solid.[6] Do not return excess chemical to the stock bottle (avoids cross-contamination).
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp paper towel (water/ethanol).
-
Dispose of the wipe immediately into solid hazardous waste.
-
Doffing Gloves: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no exterior surface touches skin.
-
Protocol B: Solution Handling & Quenching
Objective: Managing the risk of basicity and solvent permeation.
-
Setup:
-
Ensure the Fume Hood velocity is >100 fpm (face velocity).
-
If using DCM (Dichloromethane) as a solvent, recognize that nitrile gloves degrade in <4 minutes . Change gloves immediately upon any splash.
-
-
Reaction Monitoring:
-
When taking TLC aliquots, use long-needle syringes to avoid putting hands inside the plane of the hood sash.
-
-
Spill Management (Solution):
-
Isolate: Inform nearby personnel.
-
Absorb: Use vermiculite or spill pads. Do not use paper towels alone (rapid evaporation of solvent).
-
Neutralize: Wipe the area with dilute acetic acid (5%) or citric acid solution to neutralize residual amine traces, followed by water.
-
Part 5: Disposal & Waste Management
The "Incompatible" Rule: Never mix amine waste with oxidizing acids (Nitric, Perchloric) or acid chlorides/anhydrides in the waste stream. Although this compound is a mild base, mixing it with concentrated acid anhydrides can generate significant heat (exotherm) and pressure.[1]
Figure 2: Waste Stream Workflow
Caption: Waste segregation workflow to prevent incompatible mixing and ensure regulatory compliance.
Disposal Steps:
-
Solid Waste: Collect paper towels, gloves, and weighing boats contaminated with the amine in a clear hazardous waste bag. Label as "Solid Debris contaminated with Organic Amines."
-
Liquid Waste:
-
Segregate into "Organic Base" or "General Organic" waste streams.
-
If the solution pH is >10, ensure the waste container is compatible (HDPE is preferred over glass for long-term storage of strong bases, though this amine is mild).
-
Labeling: Must list "this compound" explicitly. Do not just write "Amine Waste."
-
Part 6: Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[3][7] Hold eyelids open. The "15-minute rule" is non-negotiable; amines bind to proteins in the eye and require prolonged flushing to remove.
-
Skin Contact: Wash with soap and copious water.[2][3] Do not use ethanol/acetone to wash skin (this increases skin permeability and drives the amine deeper).
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
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- 2. combi-blocks.com [combi-blocks.com]
- 3. angenechemical.com [angenechemical.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. tri-iso.com [tri-iso.com]
- 6. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
